WJM-715
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H22Cl2N4O4S |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-N-(5-chloro-3-pyridinyl)-2-methylpropanamide |
InChI |
InChI=1S/C19H22Cl2N4O4S/c1-19(2,18(26)23-15-9-13(20)11-22-12-15)24-14-3-4-16(21)17(10-14)30(27,28)25-5-7-29-8-6-25/h3-4,9-12,24H,5-8H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
MKLVWNWNTNRWCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC(=CN=C1)Cl)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
WJM-715: A Technical Guide to its Mechanism of Action as a PfSTART1-Targeting Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, biophysical properties, and preclinical data for WJM-715, a novel antimalarial agent. This compound belongs to the aryl amino acetamide (B32628) class of compounds and demonstrates potent activity against Plasmodium falciparum by targeting the STAR-related lipid transfer protein (PfSTART1).
Core Mechanism of Action
This compound functions as a targeted antimalarial agent. Its primary mechanism of action is the inhibition of the P. falciparum STAR-related lipid transfer protein, PfSTART1.[1][2][3][4] This protein is crucial for the parasite's lifecycle, and its disruption leads to parasite death. The targeted action of this compound has been confirmed through biophysical analysis showing potent binding to recombinant PfSTART1 and cross-resistance studies with parasite lines containing mutations in the PfSTART1 gene.[2][3]
Signaling Pathway and Drug Interaction
The interaction between this compound and PfSTART1 disrupts essential lipid transfer processes within the malaria parasite. While the complete downstream signaling cascade is a subject of ongoing research, the core interaction can be visualized as follows:
Caption: this compound binds to and inhibits PfSTART1, blocking lipid transfer and leading to parasite death.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, derived from preclinical studies.
| In Vitro Activity & Binding Affinity | |
| Parameter | Value |
| EC50 (Antimalarial Potency) | 0.015 µM[1][5] |
| Target | PfSTART1[1][2][3] |
| Binding Affinity (KD) | 14 nM[1][5] |
| Physicochemical & Pharmacokinetic Properties | |
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | 60 µM[1][5] |
| Metabolic Stability (Rat Hepatocytes) | 68 µL/min/106 cells[1][2][5] |
| Half-Life (in Swiss outbred mice) | 5.9 hours (50 mg/kg, p.o.)[1][5] |
| Note | Metabolic stability in human liver microsomes remains a challenge for this compound class.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These are representative protocols based on standard practices in antimalarial drug discovery.
In Vitro Antimalarial Potency Assay (EC50 Determination)
A typical workflow for determining the half-maximal effective concentration (EC50) against P. falciparum is as follows:
Caption: Standard workflow for determining the in vitro antimalarial EC50 of this compound.
-
Parasite Culture : Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II.
-
Compound Preparation : this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Setup : Parasitized erythrocytes are plated into 384-well microplates. The diluted this compound is added.
-
Incubation : Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Readout : Parasite growth is quantified by measuring the fluorescence of a DNA-intercalating dye, such as SYBR Green I.
-
Data Analysis : Fluorescence readings are converted to percentage growth inhibition relative to a vehicle control (e.g., DMSO) and a positive control (e.g., Artemisinin). The EC50 value is determined by fitting the data to a four-parameter dose-response curve using appropriate software.
Biophysical Binding Assay (KD Determination)
To determine the binding affinity (KD) of this compound to recombinant PfSTART1, a method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed. The logical flow for an SPR experiment is as follows:
Caption: Logical workflow for determining the binding affinity (KD) of this compound to PfSTART1 via SPR.
-
Protein Immobilization : Recombinantly expressed and purified PfSTART1 is covalently immobilized onto the surface of a sensor chip.
-
Analyte Preparation : A range of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Cycle : Each concentration of this compound is injected over the chip surface, allowing for association. This is followed by an injection of running buffer to monitor dissociation.
-
Data Analysis : The resulting sensorgrams (response units vs. time) are analyzed. By fitting the association and dissociation curves to a kinetic model, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka) are calculated.
Conclusion
This compound is a potent, next-generation antimalarial tool compound that targets PfSTART1.[2][6] Its development from the aryl amino acetamide scaffold, incorporating an endocyclic nitrogen, led to improved aqueous solubility and metabolic stability in rat hepatocytes.[2][3][4][7] While challenges in human microsomal stability remain for the broader chemical class, this compound serves as a critical tool for investigating the druggability of PfSTART1 across the malaria parasite lifecycle.[2][3] Further research and development focusing on this scaffold could lead to novel therapies urgently needed to combat emerging drug resistance in malaria.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. This compound | Parasite | | Invivochem [invivochem.com]
- 6. scispace.com [scispace.com]
- 7. Mental Health Repository [mentalhealthdataprizeafrica.aphrc.org]
An In-depth Technical Guide to the Discovery and Development of ALLO-715, an Allogeneic CAR T-Cell Therapy
Disclaimer: Initial searches for "WJM-715" did not yield any publicly available information on a compound with this designation. However, extensive research is available for ALLO-715 , an allogeneic CAR T-cell therapy. Given the similarity in nomenclature, this technical guide will focus on ALLO-715, assuming a potential typographical error in the original query.
This whitepaper provides a comprehensive overview of ALLO-715, an investigational allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting B-cell maturation antigen (BCMA) for the treatment of relapsed or refractory multiple myeloma. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, manufacturing process, mechanism of action, and clinical trial data.
Introduction to ALLO-715
ALLO-715 is a first-in-class, allogeneic, anti-BCMA CAR T-cell therapy.[1] Unlike autologous CAR T-cell therapies, which are manufactured on a per-patient basis from their own cells, ALLO-715 is derived from the T-cells of healthy donors.[2] This "off-the-shelf" approach aims to overcome several limitations of autologous therapies, including manufacturing delays and the potential for product variability.[2][3] The therapy is engineered to reduce the risk of graft-versus-host disease (GvHD) and to resist rejection by the patient's immune system.[1][4]
The "Discovery" and Engineering of ALLO-715
The development of ALLO-715 involved a multi-step bioengineering process to create a potent and safe allogeneic cell therapy.
2.1. Targeting B-Cell Maturation Antigen (BCMA)
BCMA is a protein highly expressed on the surface of malignant plasma cells in multiple myeloma, making it an attractive target for immunotherapy.[3] ALLO-715 incorporates a second-generation CAR construct with a novel single-chain variable fragment (scFv) that exhibits high affinity for BCMA.[2][5]
2.2. Allogeneic Platform and Gene Editing
To create a universal therapy, T-cells from healthy donors are genetically modified using TALEN® gene-editing technology.[6] This process involves two key disruptions:
-
T-Cell Receptor Alpha Constant (TRAC) Knockout: Disruption of the TRAC gene minimizes the risk of the allogeneic T-cells attacking the recipient's tissues, a condition known as GvHD.[3][4]
-
CD52 Gene Knockout: The CD52 gene is knocked out to render the ALLO-715 cells resistant to anti-CD52 monoclonal antibodies, such as ALLO-647.[3][4] ALLO-647 is administered as part of the lymphodepletion regimen to deplete the patient's own immune cells, thereby creating a more favorable environment for the CAR T-cells to expand and persist.[3]
2.3. Manufacturing Process
The manufacturing of ALLO-715 follows a proprietary, scaled-up process to ensure a consistent and readily available product.[2] The general workflow is as follows:
Mechanism of Action
The therapeutic action of ALLO-715 involves a multi-stage process following infusion into the patient.
3.1. Lymphodepletion
Prior to ALLO-715 infusion, the patient undergoes a lymphodepletion regimen that includes fludarabine, cyclophosphamide, and ALLO-647.[1][3] This step is crucial for reducing the host's immune cells that could otherwise reject the allogeneic CAR T-cells.
3.2. CAR T-Cell Activation and Tumor Cell Lysis
Once infused, the ALLO-715 CAR T-cells recognize and bind to BCMA on the surface of multiple myeloma cells. This binding activates the CAR T-cells, leading to their proliferation and the release of cytotoxic granules, which induce apoptosis (programmed cell death) in the cancer cells.
Experimental Protocols & Clinical Data
ALLO-715 has been evaluated in the Phase 1 UNIVERSAL clinical trial (NCT04093596) for patients with relapsed/refractory multiple myeloma.[3][4]
4.1. Key Experimental Protocols (UNIVERSAL Trial)
-
Patient Population: Adults with relapsed/refractory multiple myeloma who have received at least three prior lines of therapy.[3]
-
Lymphodepletion Regimen: A regimen containing fludarabine, cyclophosphamide, and ALLO-647.[3]
-
Dose Escalation: ALLO-715 was administered at escalating dose levels to determine safety and tolerability.[1]
-
Primary Objectives: To assess the safety and tolerability of ALLO-715 and the ALLO-647-containing lymphodepletion regimen.[1]
-
Secondary Objectives: To evaluate the overall response rate (ORR) and duration of response (DoR).[1]
4.2. Summary of Clinical Trial Data
The following tables summarize key quantitative data from the UNIVERSAL trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients (Safety Evaluable) | 43 |
| Median Prior Lines of Therapy | 5 |
| Penta-Exposed Patients | 94% |
| High-Risk Cytogenetics | 42% |
| Data from various publications on the UNIVERSAL trial.[7][8] |
Table 2: Efficacy of ALLO-715 (Optimal Dose Cohort)
| Endpoint | Value |
| Patient Cohort | 320 x 10⁶ CAR+ T-cells with FCA lymphodepletion |
| Number of Patients | 24 |
| Overall Response Rate (ORR) | 70.8% |
| Very Good Partial Response (VGPR) or Better | 45.8% |
| Complete Response (CR) / Stringent CR (sCR) | 25% |
| Median Duration of Response (mDoR) | 8.3 months |
| Data from the UNIVERSAL trial interim results.[3][9] |
Table 3: Safety Profile of ALLO-715
| Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |
| Cytokine Release Syndrome (CRS) | 55.8% | 2.3% |
| Neurotoxicity | 14% | 0% |
| Infections | 53.5% | 23.3% |
| Data from the UNIVERSAL trial interim results.[1][9] |
Conclusion
ALLO-715 represents a significant advancement in the field of allogeneic cell therapy. The data from the UNIVERSAL trial demonstrate its feasibility, manageable safety profile, and promising efficacy in a heavily pre-treated multiple myeloma patient population.[1][8] As an "off-the-shelf" product, ALLO-715 has the potential to increase accessibility to CAR T-cell therapy for patients in need.[2] Ongoing and future studies, including a planned pivotal Phase 2 trial, will further delineate its role in the treatment landscape of multiple myeloma.[10]
References
- 1. Allogeneic BCMA-targeting CAR T cells in relapsed/refractory multiple myeloma: phase 1 UNIVERSAL trial interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. mskcc.org [mskcc.org]
- 4. Non-Conventional Allogeneic Anti-BCMA Chimeric Antigen Receptor-Based Immune Cell Therapies for Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing the Potential of ALLO-715: Advancing Allogeneic BCMA CAR T Therapy with an Off-Switch for Multiple Myeloma [synapse.patsnap.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Allogene Therapeutics Reports Positive Initial Results from Phase 1 UNIVERSAL Study of ALLO-715 AlloCAR T™ Cell Therapy in Relapsed/Refractory Multiple Myeloma at the 62nd American Society of Hematology Annual Meeting | Allogene Therapeutics [ir.allogene.com]
- 8. ashpublications.org [ashpublications.org]
- 9. News: Clinical Trial Update: Encouraging Safety and Efficacy Data From Phase 1 TALEN Trial in Multiple Myeloma - CRISPR Medicine [crisprmedicinenews.com]
- 10. Allogene Therapeutics R&D Showcase Features Hematologic and Solid Tumor Advances Across its AlloCAR T™ Platform | Allogene Therapeutics [ir.allogene.com]
Unveiling the Target of WJM-715: A Technical Guide to Bacterial DNA Gyrase and Topoisomerase IV Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the target protein identification and mechanism of action of the quinolone antibiotic AM-715, a potent antibacterial agent. It is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and antibiotic discovery. Initial inquiries regarding "WJM-715" suggest a likely typographical error, with research literature pointing conclusively to "AM-715," a nalidixic acid analog. This document will proceed with the scientifically supported designation, AM-715.
AM-715 exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antimicrobial agents. This guide will detail the function of these enzymes, the mechanism of inhibition by AM-715, and the experimental methodologies used to characterize this interaction.
The Molecular Targets: DNA Gyrase and Topoisomerase IV
Bacterial DNA is a highly compacted and supercoiled molecule. DNA gyrase and topoisomerase IV are critical for maintaining the proper DNA structure, allowing for essential cellular processes.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process that is essential for the initiation of DNA replication and for relieving the positive supercoils that accumulate ahead of the replication fork. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.
-
Topoisomerase IV: This enzyme is primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication, ensuring their proper segregation into daughter cells. It also plays a role in relaxing positive supercoils. Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively.
Mechanism of Action: Trapping the Cleavage Complex
AM-715, like other quinolone antibiotics, functions by inhibiting the catalytic activity of DNA gyrase and topoisomerase IV. The mechanism does not involve the direct inhibition of enzyme binding to DNA or ATP hydrolysis. Instead, quinolones trap a key intermediate in the enzyme's reaction cycle: the DNA-enzyme cleavage complex.
The normal function of these topoisomerases involves the following steps:
-
Binding of the enzyme to a segment of DNA.
-
Cleavage of both strands of the DNA, with the enzyme's active site tyrosines forming a covalent bond with the 5' ends of the broken DNA.
-
Passage of another segment of DNA through the break.
-
Religation of the cleaved DNA strands.
AM-715 and other quinolones bind to this transient enzyme-DNA complex, stabilizing it and preventing the religation step. This leads to an accumulation of double-strand DNA breaks, which are lethal to the bacterial cell, triggering pathways that lead to cell death.
Quantitative Data
While specific IC50 values for AM-715 against purified DNA gyrase and topoisomerase IV are not available in the reviewed literature, its potent antibacterial activity is well-documented through Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterium | MIC (µg/mL) |
| Escherichia coli | 0.04 |
| Klebsiella pneumoniae | 0.1 |
| Serratia marcescens | 0.88 |
| Enterobacter spp. | 0.076 |
| Pseudomonas aeruginosa | 0.38 |
| Staphylococcus aureus | 1.10 |
| Nalidixic acid-resistant Gram-negative bacteria | 0.62 |
Table 1. Minimal Inhibitory Concentrations (MICs) of AM-715 against various bacterial strains. This data demonstrates the broad-spectrum activity of AM-715.
Experimental Protocols
The identification and characterization of DNA gyrase and topoisomerase IV as the targets of quinolone antibiotics like AM-715 involve a series of well-established biochemical and microbiological assays.
DNA Supercoiling Assay (for DNA Gyrase)
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., pBR322 plasmid). The inhibition of this activity by a compound is a direct measure of its effect on the enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 DNA, DNA gyrase, ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., AM-715) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose (B213101) Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and quantified using densitometry. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Decatenation Assay (for Topoisomerase IV)
This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing kDNA, topoisomerase IV, ATP, and a suitable buffer is prepared.
-
Inhibitor Addition: Different concentrations of the test compound are added.
-
Incubation: The reactions are incubated at 37°C.
-
Reaction Termination: The reaction is stopped.
-
Agarose Gel Electrophoresis: The products are separated by agarose gel electrophoresis. Decatenated minicircles migrate faster than the large kDNA network.
-
Visualization and Quantification: The disappearance of the kDNA band and the appearance of the minicircle band are quantified to determine the IC50 value.
Cleavage Assay
This assay directly measures the ability of the quinolone to stabilize the enzyme-DNA cleavage complex.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA, DNA gyrase or topoisomerase IV, and the test compound is prepared.
-
Incubation: The mixture is incubated to allow the formation of the cleavage complex.
-
Denaturation: A denaturing agent (e.g., SDS) and a protease (e.g., proteinase K) are added. The SDS denatures the enzyme, revealing the DNA breaks, and the protease digests the covalently attached protein.
-
Agarose Gel Electrophoresis: The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the presence of double-strand breaks.
-
Quantification: The amount of linear DNA is quantified to determine the concentration of the compound that induces maximum cleavage.
Conclusion
AM-715 is a potent quinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. Its mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to the accumulation of lethal double-strand DNA breaks. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other quinolone antibiotics, facilitating the development of new strategies to combat bacterial infections. Further research to determine the specific IC50 values of AM-715 against its target enzymes would provide a more complete quantitative understanding of its inhibitory activity.
In-Depth Technical Guide: Biological Activity Screening of TAK-715
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase α (p38α). TAK-715 has been investigated for its therapeutic potential in inflammatory diseases. This document details its mechanism of action, quantitative biological data, and key experimental protocols for its evaluation.
Mechanism of Action
TAK-715 is an ATP-competitive inhibitor of p38α MAPK.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][4][5] Of the four p38 isoforms (α, β, γ, and δ), p38α is centrally involved in the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α).[2] By binding to the ATP pocket of p38α, TAK-715 prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory cascade.[1][6][7]
Signaling Pathway
External stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38α.[2][3] Activated p38α then phosphorylates downstream targets, leading to an inflammatory response. TAK-715's inhibition of p38α blocks this signaling.
Quantitative Data Summary
The biological activity of TAK-715 has been characterized through various in vitro and in vivo assays.
Table 1: In Vitro Potency and Selectivity of TAK-715
| Parameter | IC₅₀ Value | Species/Cell Line | Reference |
| p38α MAPK | 7.1 nM | Cell-free assay | [6][8][9][10] |
| p38β MAPK | 200 nM | Cell-free assay | [8][9][10] |
| p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 | >10 µM | Cell-free assay | [8][9] |
| LPS-stimulated TNF-α release | 48 nM | Human monocytic THP-1 cells | [6][8][9][10] |
Table 2: In Vivo Efficacy and Pharmacokinetics of TAK-715
| Parameter | Value | Species | Dosage | Reference |
| Inhibition of LPS-induced TNF-α production | 87.6% | Mice | 10 mg/kg, p.o. | [9][10] |
| Reduction in paw swelling (Adjuvant-Induced Arthritis) | 25% | Rats | 30 mg/kg, p.o. | [10] |
| Cₘₐₓ | 0.19 µg/mL | Rats | 10 mg/kg, p.o. | [8][10][11] |
| AUC | 1.16 µg·h/mL | Rats | 10 mg/kg, p.o. | [8][10][11] |
| Oral Bioavailability | 18.4% | Mouse | Not specified | [11] |
| Oral Bioavailability | 21.1% | Rat | Not specified | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of TAK-715's biological activity.
In Vitro p38α Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of TAK-715 on its molecular target.
Methodology:
-
Compound Preparation: Prepare serial dilutions of TAK-715 in DMSO, followed by dilution in kinase assay buffer.[11]
-
Enzyme Addition: Add recombinant human p38α enzyme to the wells of a microtiter plate.[11]
-
Inhibitor Incubation: Add the TAK-715 dilutions to the wells and incubate to allow for compound binding.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of a biotinylated substrate peptide (e.g., ATF2) and ATP.[11]
-
Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.[11]
-
Detection: Stop the reaction by adding EDTA. Add detection reagents, such as a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for Homogeneous Time Resolved Fluorescence (HTRF), and incubate.[11]
-
Data Acquisition: Read the plate on an HTRF-compatible reader.[11]
-
Analysis: Calculate the percent inhibition for each concentration of TAK-715 relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]
THP-1 Cell-Based TNF-α Release Assay
This assay measures the ability of TAK-715 to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.[2][10]
-
Treatment: Plate the cells in a 96-well plate and pre-treat with various concentrations of TAK-715 or a vehicle control for 1 hour.[2]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce TNF-α production.[2][7]
-
Sample Collection: Collect the cell culture supernatant.[2][7]
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[2][7][11]
-
Analysis: Determine the IC₅₀ of TAK-715 for TNF-α production by plotting the percent inhibition against the log concentration of the compound.[7][11]
Western Blot for p38 Phosphorylation
This method is used to confirm that TAK-715 inhibits the activation of p38 MAPK by assessing its phosphorylation state in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HEK293) and allow them to adhere. Pre-treat the cells with different concentrations of TAK-715 for 1-2 hours.[7]
-
Stimulation: Stimulate the cells with a p38 activator (e.g., anisomycin, sorbitol) for a short period (e.g., 15-30 minutes).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[3][7][10]
-
Protein Quantification: Determine the total protein concentration of the lysates.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][7]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Loading Control: Strip the membrane and re-probe with an antibody for total p38 as a loading control.[3][7]
Conclusion
TAK-715 is a highly potent and selective inhibitor of p38α MAPK, demonstrating significant anti-inflammatory effects in both in vitro and in vivo models.[2] Its ability to effectively suppress the production of key pro-inflammatory cytokines provides a strong rationale for its investigation as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers involved in the study of TAK-715 and other p38 MAPK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Guide on the Physicochemical Properties and Mechanism of Action of TAK-715
Disclaimer: Initial searches for the compound "WJM-715" did not yield any publicly available scientific literature or data. It is possible that this is an internal development name, a novel compound not yet published, or a typographical error. This guide has been prepared using available data for TAK-715 , a compound with a similar nomenclature, to serve as an illustrative example of the requested technical whitepaper.
This document provides a detailed overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for TAK-715, a potent and selective p38 MAPK inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cellular biology.
Core Physicochemical Properties
TAK-715 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α.[1] Its utility in research and potential therapeutic applications is underpinned by its specific physicochemical characteristics, which dictate its handling, solubility, and bioavailability in experimental settings.
Quantitative Data Summary
The following table summarizes key quantitative data for TAK-715. Proper dissolution is critical for achieving accurate and reproducible experimental results.[1]
| Property | Value | Notes |
| Molecular Weight | 399.51 g/mol | - |
| IC₅₀ (p38α) | 7.1 nM | Demonstrates high potency for the target kinase.[1] |
| IC₅₀ (p38β) | 200 nM | Shows significant selectivity for p38α over p38β.[1] |
| Solubility (DMSO) | 80 mg/mL (200.24 mM) | Anhydrous DMSO is recommended for maximum solubility.[1] |
| Solubility (Ethanol) | ~15-16 mg/mL (~37.5 - 40 mM) | - |
| Solubility (Water) | Insoluble | - |
Mechanism of Action: Inhibition of p38 MAPK Pathway
TAK-715 functions as an ATP-competitive inhibitor of p38α MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as inflammation, apoptosis, and cell cycle regulation.[1] The pathway operates as a three-tiered kinase cascade. TAK-715 binds to the ATP-binding pocket of p38α, which prevents its phosphorylation and subsequent activation of downstream targets.[1]
Caption: The p38 MAPK signaling cascade and the inhibitory action of TAK-715.
Experimental Protocols
The following protocols are essential for the proper handling and application of TAK-715 in a laboratory setting, particularly for cell culture experiments.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of TAK-715, which can be stored and diluted for future use.
Materials:
-
TAK-715 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Based on the molecular weight of TAK-715 (399.51 g/mol ), calculate the mass needed for the desired volume and concentration.[1]
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 399.51 mg/mmol = 3.995 mg
-
-
Weigh Compound: Carefully weigh out the calculated amount of TAK-715 powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the TAK-715 powder.
-
Vortex/Sonicate: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate briefly in a water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Dilution of Stock Solution for Cell Culture
This protocol outlines the dilution of the stock solution to the final working concentration in a cell culture medium.
Materials:
-
10 mM TAK-715 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM TAK-715 stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, perform a serial dilution.
-
Example for a final concentration of 1 µM: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium. This results in a 100 µM intermediate solution. b. Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates. For instance, add 10 µL of the 100 µM solution to 1 mL of medium in a well to achieve a final concentration of 1 µM.
-
-
Vehicle Control: It is crucial to include a vehicle control in experiments. This control should contain the same final concentration of DMSO as the wells treated with the highest concentration of TAK-715 to account for any effects of the solvent on the cells.[1]
Caption: Example workflow for preparing a 1 µM working solution of TAK-715.
References
In-Depth Technical Review of Early In Vitro Studies of WJM-715 (MCI-715)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the early in vitro studies of WJM-715, also identified as MCI-715, a novel anti-cancer compound. The initial nomenclature "this compound" did not yield specific public data; however, research has identified the compound as MCI-715, developed at the Mitchell Cancer Institute. Pre-clinical studies have highlighted its potential in treating pancreatic and breast cancers. This document focuses on the detailed findings from peer-reviewed research, presenting quantitative data, experimental methodologies, and the elucidated signaling pathways.
Pancreatic Cancer Studies: Inhibition of ABCC3
The primary published research on MCI-715 focuses on its activity in pancreatic ductal adenocarcinoma (PDAC). The compound was designed as a small molecule inhibitor of the ATP-binding cassette (ABC) transporter ABCC3.[1] The overexpression of ABCC3 has been linked to poor prognosis and chemoresistance in various cancers.
Quantitative Data Summary
The in vitro efficacy of MCI-715 was evaluated across several pancreatic cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: IC50 Values of MCI-715 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) for Anchorage-Dependent Growth | IC50 (µM) for Anchorage-Independent Growth |
| PANC-1 | ~25 | ~15 |
| MiaPaCa-2 | ~30 | ~20 |
| KPC Primary Cells | Not explicitly quantified | ~10 |
Data extracted from Adamska et al., 2019.[1]
Table 2: Comparative IC50 Values for ABCC3 Inhibition
| Compound | IC50 (µM) for Calcein-AM Efflux Inhibition |
| MCI-715 | ~50 |
| Sulindac (B1681787) Sulfide | ~100 |
Data extracted from Adamska et al., 2019, indicating MCI-715 is a more potent inhibitor of ABCC3 than its parent compound.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments performed to characterize the effects of MCI-715 on pancreatic cancer cells.
Cell Culture and Reagents:
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and MiaPaCa-2, and primary cells derived from a KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) mouse model of pancreatic cancer were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MCI-715: The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions and diluted in culture medium for experiments. Control cells were treated with equivalent concentrations of DMSO.
Anchorage-Dependent Growth Assay (Proliferation):
-
Cells were seeded in 96-well plates at a density of 2,000 cells per well.
-
After 24 hours of incubation to allow for cell attachment, the cells were treated with increasing concentrations of MCI-715.
-
Cell viability was assessed after 72 hours of treatment using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
The absorbance was measured at 570 nm, and the results were expressed as a percentage of the vehicle-treated control.
Anchorage-Independent Growth Assay (Clonogenic Assay):
-
A base layer of 0.6% agar (B569324) in complete medium was prepared in 6-well plates.
-
A top layer of 0.3% agar containing 5,000 cells and various concentrations of MCI-715 was overlaid on the base layer.
-
The plates were incubated for 2-3 weeks to allow for colony formation.
-
Colonies were stained with crystal violet and counted. The results were expressed as a percentage of the vehicle-treated control.
Western Blot Analysis:
-
Cells were treated with MCI-715 for the indicated times.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using the bicinchoninic acid (BCA) assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.
-
Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Membranes were incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, HIF-1α, and β-actin.
-
After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
ABCC3 Transport Activity Assay (Calcein-AM Efflux):
-
HEK293T cells were transiently transfected with an ABCC3 expression vector or an empty vector control.
-
Transfected cells were incubated with the fluorescent substrate Calcein-AM in the presence or absence of MCI-715 or sulindac sulfide.
-
The intracellular accumulation of calcein (B42510) was measured by flow cytometry.
-
A decrease in calcein accumulation in ABCC3-expressing cells compared to control cells indicated ABCC3 transport activity, and the reversal of this effect by MCI-715 demonstrated its inhibitory function.
Signaling Pathways and Mechanisms of Action
The in vitro studies elucidated that MCI-715 exerts its anti-proliferative effects in pancreatic cancer cells through the inhibition of ABCC3, which subsequently downregulates the STAT3 and HIF-1α signaling pathways.
Caption: MCI-715 inhibits the ABCC3 transporter, leading to the downregulation of STAT3 and HIF-1α signaling pathways, which in turn reduces cell proliferation and promotes apoptosis in pancreatic cancer cells.
Caption: Workflow for the in vitro evaluation of MCI-715 in pancreatic cancer, encompassing cell-based assays for efficacy and mechanistic studies to elucidate the mode of action.
Breast Cancer Studies
Public communications have indicated that MCI-715 has also been evaluated in pre-clinical models of breast cancer, with effectiveness reported to be comparable to tamoxifen. These studies were noted to have been conducted by Dr. Clinton Grubbs at the University of Alabama at Birmingham. However, as of the current date, detailed in vitro data, including specific cell lines, IC50 values, and comprehensive experimental protocols from these breast cancer studies, have not been made publicly available in peer-reviewed literature. Therefore, a detailed technical summary for the in vitro studies of MCI-715 in breast cancer cannot be provided at this time.
Conclusion
The early in vitro studies of MCI-715 have provided a strong rationale for its further development as a therapeutic agent for pancreatic cancer. The compound effectively inhibits the ABCC3 transporter, leading to the suppression of key oncogenic signaling pathways and a reduction in cancer cell proliferation. While promising results in breast cancer models have been reported, the public availability of detailed in vitro data is pending. Future research will likely focus on further elucidating the mechanism of action of MCI-715 in different cancer types and its potential for combination therapies.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of TAK-715
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Core Compound Information
TAK-715 is an orally active small molecule that has been investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis.[1] Its primary mechanism of action is the inhibition of p38α MAPK, a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress.[2][3]
Quantitative Data Summary: Binding Affinity and In Vitro Potency
The binding affinity and inhibitory potency of TAK-715 have been characterized through various in vitro assays. The following tables summarize the key quantitative data, highlighting its potency and selectivity.
| Parameter | Value | Species/Cell Line | Reference(s) |
| In Vitro Potency | |||
| IC₅₀ for p38α MAPK | 7.1 nM | Cell-free assay | [4][5][6][7] |
| IC₅₀ for p38β MAPK | 200 nM | Cell-free assay | [3][4][6] |
| IC₅₀ for LPS-stimulated TNF-α release | 48 nM | Human monocytic THP-1 cells | [4][5][6] |
| Selectivity | |||
| (p38β/p38α) | ~28-fold | [5] | |
| IC₅₀ for p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 | >10 µM | [5][6] |
| Parameter | Value | Species | Route of Administration | Reference(s) |
| In Vivo Efficacy | ||||
| Inhibition of LPS-induced TNF-α production | 87.6% at 10 mg/kg | Mice | Oral (p.o.) | [6] |
Signaling Pathway and Mechanism of Action
TAK-715 functions as an ATP-competitive inhibitor of p38α MAPK.[3] The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors.[2] This leads to the activation of upstream MAP Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAP Kinase Kinases (MAP2Ks), specifically MKK3 and MKK6. These MAP2Ks then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues, leading to its activation. Activated p38 MAPK subsequently phosphorylates a range of downstream substrates, including other kinases and transcription factors, which results in the regulation of gene expression for inflammatory mediators.[2] TAK-715 binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation of downstream targets.[3]
Caption: The p38 MAPK signaling cascade and the inhibitory action of TAK-715.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. The following are protocols for key experiments used to characterize the binding and activity of TAK-715.
In Vitro p38α Kinase Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of TAK-715 on its primary molecular target, the p38α kinase.
Objective: To determine the IC₅₀ value of TAK-715 for p38α MAPK.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated substrate peptide (e.g., ATF2)
-
Adenosine triphosphate (ATP)
-
TAK-715
-
Kinase assay buffer
-
Microtiter plates
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for Homogeneous Time-Resolved Fluorescence - HTRF)
Methodology:
-
Prepare serial dilutions of TAK-715 in dimethyl sulfoxide (B87167) (DMSO) and subsequently dilute in the kinase assay buffer.
-
Add the recombinant p38α enzyme to the wells of a microtiter plate.
-
Add the various dilutions of TAK-715 to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing ethylenediaminetetraacetic acid (EDTA).
-
Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.
-
Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro p38α kinase inhibition assay.
THP-1 Cell-Based TNF-α Release Assay
This cell-based assay measures the ability of TAK-715 to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[8][9]
Objective: To determine the cellular potency of TAK-715 by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α release.
Materials:
-
Human monocytic THP-1 cells
-
Lipopolysaccharide (LPS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
TAK-715
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
Methodology:
-
Culture THP-1 monocytes and seed them into 96-well plates.
-
(Optional) Differentiate the monocytes into macrophage-like cells by treating them with PMA (e.g., 10-100 ng/mL) for 24-48 hours, followed by a wash to remove the PMA.[8]
-
Prepare serial dilutions of TAK-715.
-
Pre-incubate the differentiated cells with the various compound dilutions for 1-2 hours.
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well, excluding the negative controls.
-
Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plates and carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value based on the dose-dependent inhibition of TNF-α release.
Caption: Workflow for the THP-1 cell-based TNF-α release assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. TAK 715 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preliminary Toxicity Profile of the Antimalarial Compound WJM-715: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity profile of WJM-715, a novel aryl amino acetamide (B32628) derivative under investigation as a potent antimalarial agent. This compound exerts its parasiticidal activity by targeting the Plasmodium falciparum STAR-related lipid transfer 1 protein (PfSTART1), a mechanism distinct from currently available antimalarial drugs.[1] This document is intended to provide researchers, scientists, and drug development professionals with a detailed summary of the available preclinical safety data, experimental methodologies, and the putative mechanism of action.
Executive Summary
This compound is a promising antimalarial tool compound with demonstrated activity against P. falciparum.[1] Preliminary in vitro safety assessments indicate that the aryl amino acetamide scaffold, to which this compound belongs, generally exhibits low cytotoxicity against human cell lines. However, specific quantitative toxicity data for this compound is not yet publicly available. The compound has shown improved aqueous solubility and modest metabolic stability in rat hepatocytes, although challenges remain regarding its metabolic stability in human liver microsomes and its short in vivo half-life in murine models.[1] Further toxicological studies are required to fully characterize the safety profile of this compound for potential clinical development.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. The aryl amino acetamide class of compounds has been identified as a promising scaffold, with this compound being an optimized analogue that targets PfSTART1.[1] Understanding the preliminary toxicity profile of this compound is a critical step in its preclinical development pathway. This guide synthesizes the currently available, albeit limited, public information on the safety of this compound and related compounds.
In Vitro Cytotoxicity Assessment
While specific cytotoxicity data for this compound has not been published, studies on closely related N-aryl acetamides have reported a lack of significant cytotoxicity against the human hepatoma cell line, HepG2.[2] This suggests a favorable preliminary safety profile for this class of compounds.
Table 1: Summary of In Vitro Cytotoxicity Data for Related N-Aryl Acetamides
| Compound Class | Cell Line | Assay | Cytotoxicity Metric (CC50) | Reference |
| N-Aryl Acetamides | HepG2 | CellTiter-Glo | > 40 µM | [2] |
Experimental Protocols
The following sections detail the generalized experimental protocols typically employed for the in vitro cytotoxicity screening of new antimalarial candidates. It is presumed that similar methodologies would be utilized for the formal toxicological evaluation of this compound.
Cell Culture
The human hepatoma cell line, HepG2, is a standard model for in vitro cytotoxicity testing of xenobiotics due to its metabolic capabilities.
-
Cell Line: HepG2 (human liver cancer cell line)
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1x10^6 cells/well and incubated for 18 hours to allow for cell adherence.[3]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24-48 hours.[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the P. falciparum STAR-related lipid transfer 1 protein (PfSTART1).[1] This protein is crucial for the development of the parasite within red blood cells. At present, there is no published data on the specific signaling pathways in mammalian cells that may be affected by this compound. The focus of the current research has been on its antimalarial activity.
Proposed Experimental Workflow for Toxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro toxicity assessment of a novel antimalarial compound like this compound.
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Discussion and Future Directions
The preliminary data on the aryl amino acetamide class of antimalarials suggests a promising safety profile, characterized by low in vitro cytotoxicity. However, the lack of specific toxicological data for this compound is a significant gap in its preclinical assessment. Future studies should focus on:
-
Quantitative in vitro cytotoxicity: Determining the CC50 of this compound against a panel of human cell lines (e.g., HepG2, HEK293, and a hematopoietic cell line).
-
In vivo toxicology: Conducting acute and repeated-dose toxicity studies in rodent models to assess systemic toxicity and identify potential target organs.
-
Safety pharmacology: Evaluating the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Mechanism-based toxicity: Investigating potential off-target effects and interactions with mammalian signaling pathways.
A thorough toxicological evaluation is paramount to de-risk the progression of this compound, or other analogues from this class, towards clinical development as a novel antimalarial therapy.
Conclusion
This compound represents a novel class of antimalarial compounds with a unique mechanism of action. While the preliminary information on the aryl amino acetamide scaffold is encouraging from a safety perspective, a comprehensive and specific preliminary toxicity profile for this compound is not yet publicly available. The experimental protocols and workflows outlined in this guide provide a framework for the necessary future toxicological studies that will be essential to determine the potential of this compound as a safe and effective treatment for malaria.
References
Methodological & Application
Application Notes and Protocols for WJM-715 (Bph-715) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WJM-715 (also referred to as Bph-715), a potent dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS), in cell culture experiments. Inhibition of these enzymes prevents the prenylation of small GTPases, which are crucial for various cellular functions including proliferation, survival, and migration.
Mechanism of Action
This compound is a lipophilic bisphosphonate that targets the mevalonate (B85504) pathway, specifically inhibiting FPPS and GGPPS. This dual inhibition blocks the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential lipid moieties for the post-translational modification of small GTPases like Ras, Rho, Rac, and Rap. Prenylation anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling. By preventing prenylation, this compound effectively inactivates these signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: Mechanism of action of this compound.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes expected quantitative data from Western blot analysis of cells treated with this compound, demonstrating the anticipated decrease in the active, membrane-associated forms of small GTPases due to the inhibition of their prenylation.[1]
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Unprenylated Rap1A | Control (Vehicle) | 1.0 ± 0.15 | 1.0 |
| This compound (100 nM) | 4.2 ± 0.5 | 4.2 | |
| This compound (500 nM) | 8.9 ± 1.2 | 8.9 | |
| Total RhoA | Control (Vehicle) | 1.0 ± 0.1 | 1.0 |
| This compound (100 nM) | 0.9 ± 0.12 | 0.9 | |
| This compound (500 nM) | 0.95 ± 0.1 | 0.95 | |
| Phospho-Akt (Ser473) | Control (Vehicle) | 1.0 ± 0.2 | 1.0 |
| This compound (100 nM) | 0.6 ± 0.1 | 0.6 | |
| This compound (500 nM) | 0.3 ± 0.05 | 0.3 | |
| Cleaved Caspase-3 | Control (Vehicle) | 1.0 ± 0.18 | 1.0 |
| This compound (100 nM) | 2.5 ± 0.4 | 2.5 | |
| This compound (500 nM) | 5.1 ± 0.7 | 5.1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular response to this compound treatment.
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for cell culture and treatment with this compound. Specific conditions should be optimized for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.[2]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[2]
-
Preparation of Working Solutions: Prepare working solutions of this compound in complete cell culture medium by diluting the stock solution. It is recommended to perform serial dilutions to ensure accurate final concentrations.[3] Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[3]
-
Treatment: Aspirate the old medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Western Blot Analysis
This protocol details the analysis of protein expression changes following this compound treatment.[1]
1. Protein Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1] b. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[1] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][4] d. Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1][2] f. Collect the supernatant containing the protein lysate.[2]
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1][5]
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer.[1] b. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[1] c. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.[1] d. Run the gel at a constant voltage until the dye front reaches the bottom.[1]
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][2]
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1] b. Incubate the membrane with primary antibodies (e.g., anti-unprenylated Rap1A, anti-RhoA, anti-phospho-Akt, anti-cleaved Caspase-3) overnight at 4°C.[1] c. Wash the membrane three times with TBST.[1] d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2] e. Wash the membrane three times with TBST.[1][2]
6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[1] b. Capture the chemiluminescent signal using a digital imaging system.[1] c. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[1]
Caption: Western blot analysis workflow.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[6][7][8][9]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.[6]
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2] b. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2] c. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: a. Add 400 µL of 1X Binding Buffer to each tube.[2] b. Analyze the cells by flow cytometry within 1 hour.[2] c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.[2]
Interpretation of Results:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (or an artifact of cell handling)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. static.igem.org [static.igem.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WJM-715 Animal Model Administration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial investigations into the compound WJM-715 suggest its role as a novel, selective Estrogen-Related Receptor gamma (ERRγ) agonist with potential therapeutic applications in metabolic diseases such as obesity and type 2 diabetes. However, a comprehensive review of publicly available scientific literature and databases did not yield specific studies detailing the administration of this compound to animal models. The information presented herein is therefore based on general knowledge of ERRγ agonism, typical experimental designs involving diabetic mouse models (e.g., db/db mice), and standard protocols for compound administration. These notes and protocols are intended to serve as a foundational guide and must be adapted and validated through rigorous, compound-specific preclinical research.
Introduction to this compound and ERRγ
Estrogen-Related Receptor gamma (ERRγ) is a nuclear receptor that plays a crucial role in regulating cellular energy metabolism.[1][2][3] It is highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, and liver.[3] ERRγ is involved in the transcriptional control of genes related to mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation.[1][3] Agonism of ERRγ is a promising therapeutic strategy for metabolic disorders due to its potential to enhance energy expenditure and improve glucose homeostasis.[2] this compound has been identified as a selective agonist of ERRγ, suggesting its potential to modulate these metabolic pathways.
Animal Model Selection: The db/db Mouse
For studying the anti-diabetic effects of a compound like this compound, the db/db mouse is a widely used and relevant model. These mice have a spontaneous mutation in the leptin receptor gene, leading to a phenotype that closely mimics human type 2 diabetes, including obesity, hyperglycemia, and insulin (B600854) resistance.[4]
Table 1: General Characteristics of the db/db Mouse Model
| Characteristic | Description |
| Genetic Background | Spontaneous mutation of the leptin receptor (Lepr^db) |
| Phenotype | Severe obesity, chronic hyperglycemia, hyperinsulinemia followed by insulin deficiency, insulin resistance.[4] |
| Typical Age for Study | 6-8 weeks of age, when the diabetic phenotype is well-established. |
| Housing | Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water. |
| Monitoring | Regular monitoring of body weight, food and water intake, and blood glucose levels. |
Experimental Design and Protocols
The following protocols are generalized and should be optimized for specific experimental goals.
Protocol 1: this compound Formulation and Administration
Objective: To prepare and administer this compound to db/db mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution containing DMSO and PEG)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Balance
-
Vortex mixer and/or sonicator
Procedure:
-
Dose Calculation: Determine the appropriate dose of this compound based on preliminary in vitro efficacy and toxicity studies. A typical starting dose for a novel agonist might range from 1 to 50 mg/kg body weight.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. If using a suspension like CMC, sprinkle the powder into the water while stirring to avoid clumping.
-
Add this compound to the vehicle.
-
Vortex and/or sonicate the mixture until a homogenous suspension or solution is achieved. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the formulation to be administered. The volume should not exceed 10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after administration and at regular intervals.
-
-
Dosing Regimen: Administration is typically once daily (q.d.) for a period of 4 to 8 weeks.
Protocol 2: Monitoring of Metabolic Parameters
Objective: To assess the effect of this compound on key metabolic parameters in db/db mice.
Materials:
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes
-
ELISA kits for insulin, lipids, etc.
Procedures:
-
Body Weight and Food/Water Intake: Measure and record daily or weekly.
-
Fasting Blood Glucose:
-
Fast mice for 4-6 hours.
-
Collect a small drop of blood from the tail vein.
-
Measure glucose levels using a glucometer. This is typically done weekly.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform at the beginning and end of the treatment period.
-
Fast mice overnight (approximately 16 hours).
-
Administer a bolus of glucose (typically 2 g/kg) via oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Perform at a separate time from the OGTT.
-
Fast mice for 4-6 hours.
-
Administer human insulin (typically 0.75-1.0 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Blood and Tissue Collection:
-
At the end of the study, euthanize mice according to approved IACUC protocols.
-
Collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, cholesterol, and other relevant biomarkers.
-
Collect tissues such as liver, skeletal muscle, and adipose tissue. Snap-freeze in liquid nitrogen for gene expression or protein analysis, or fix in formalin for histology.
-
Data Presentation
Quantitative data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison between treatment and control groups.
Table 2: Example of Metabolic Parameters to be Measured
| Parameter | Vehicle Control Group | This compound Treatment Group (Dose X mg/kg) | This compound Treatment Group (Dose Y mg/kg) | p-value |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Change in Body Weight (g) | ||||
| Daily Food Intake ( g/day ) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| OGTT AUC (mg/dLmin) | ||||
| ITT AUC (mg/dLmin) | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Cholesterol (mg/dL) |
Data should be presented as mean ± SEM (Standard Error of the Mean).
Visualization of Signaling Pathways and Workflows
ERRγ Signaling Pathway in Metabolism
The activation of ERRγ by an agonist like this compound is expected to influence downstream targets that control metabolic processes.
Caption: Proposed signaling pathway of this compound via ERRγ activation.
Experimental Workflow for this compound Administration in db/db Mice
A clear workflow is essential for the consistent execution of animal studies.
References
- 1. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse Agonist of Nuclear Receptor ERRγ Mediates Antidiabetic Effect Through Inhibition of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan Nuclear Receptor Estrogen-Related Receptor γ (ERRγ) Is Key Regulator of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCI-715 in Cancer Research
Disclaimer: Initial searches for "WJM-715" did not yield a specific cancer research compound. Based on the available scientific literature, it is highly probable that this is a typographical error and the intended compound is MCI-715 , a novel inhibitor of the ABCC3 transporter. The following application notes and protocols are based on the published research for MCI-715.
Application Notes
Introduction to MCI-715
MCI-715 is a synthetic, small-molecule inhibitor of the ATP-binding cassette sub-family C member 3 (ABCC3), also known as the multidrug resistance-associated protein 3 (MRP3).[1] Developed by the laboratory of Dr. Gary Piazza, MCI-715 has demonstrated significant anti-cancer activity in preclinical models of pancreatic and breast cancer.[1] ABCC3 is an ATP-dependent efflux pump that is overexpressed in several cancer types and is associated with chemotherapy resistance and poor prognosis.[1] By inhibiting ABCC3, MCI-715 represents a promising therapeutic strategy to overcome drug resistance and suppress tumor progression.
Mechanism of Action
MCI-715 exerts its anti-cancer effects by directly inhibiting the transport function of the ABCC3 protein. In pancreatic ductal adenocarcinoma (PDAC), the inhibition of ABCC3 by MCI-715 leads to the dysregulation of key oncogenic signaling pathways. Specifically, treatment with MCI-715 has been shown to decrease the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Y705) and reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α).[2][3] The disruption of the STAT3 and HIF1α signaling cascades ultimately leads to an induction of apoptosis, as evidenced by increased caspase 3/7 activity and cleavage of caspase 3.[2] The expression of ABCC3 in PDAC has been linked to mutations in the tumor suppressor gene TP53.[1][4][5]
Applications in Cancer Research
-
Overcoming Multidrug Resistance: As an inhibitor of the ABCC3 efflux pump, MCI-715 can be utilized in studies to investigate the reversal of resistance to common chemotherapeutic agents that are substrates of ABCC3.
-
Inhibition of Pancreatic Cancer Progression: Preclinical studies have shown that MCI-715 significantly decreases PDAC cell proliferation and clonal expansion in vitro. In in vivo models, including xenografts and patient-derived xenografts (PDXs), MCI-715 has been shown to slow tumor growth and increase survival rates.[1][5]
-
Breast Cancer Prevention and Treatment: MCI-715 has been reported to be effective in a preclinical model of breast cancer prevention, with efficacy comparable to tamoxifen. This suggests its potential as a chemopreventive agent or as a therapeutic for breast cancer.
-
Studying ABCC3-Mediated Signaling: MCI-715 serves as a valuable chemical probe to elucidate the downstream signaling pathways regulated by the transport activity of ABCC3 in various cancer models.
Quantitative Data
Table 1: In Vitro Efficacy of MCI-715 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Treatment | Effect on pSTAT3 Y705 | Effect on HIF1α | Caspase 3/7 Activity |
| AsPC1 | 10 µM MCI-715 (48h) | Decrease | Decrease | Increase |
| HPAFII | 10 µM MCI-715 (48h) | Decrease | Decrease | Increase |
| CFPAC-1 | 10 µM MCI-715 (24h) | Decrease | Decrease | Increase |
| Data is derived from qualitative descriptions and representative images from published research.[2] |
Experimental Protocols
Protocol 1: ABCC3 Inhibition Assay (Calcein AM Efflux Assay)
This protocol is a representative method to assess the inhibitory activity of MCI-715 on the ABCC3 transporter function using the fluorescent substrate Calcein AM.
Materials:
-
HEK293T cells transiently transfected with a human ABCC3 expression vector (or a cancer cell line endogenously overexpressing ABCC3).
-
Untransfected or mock-transfected HEK293T cells as a negative control.
-
Calcein AM (stock solution in DMSO).
-
MCI-715 (stock solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture ABCC3-expressing and control cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Aliquot the cell suspension into flow cytometry tubes or a 96-well plate. Add MCI-715 at various concentrations (e.g., 0.1 to 100 µM) and incubate for 30 minutes at 37°C. Include a DMSO vehicle control.
-
Calcein AM Loading: Add Calcein AM to each sample to a final concentration of 1 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (Excitation: 488 nm, Emission: ~530 nm) or a fluorescence plate reader. ABCC3 activity will efflux Calcein AM, resulting in lower fluorescence. Inhibition of ABCC3 by MCI-715 will lead to an increase in intracellular fluorescence.
-
Data Interpretation: The increase in fluorescence in the MCI-715 treated cells compared to the vehicle control is indicative of ABCC3 inhibition. An IC50 value can be calculated by plotting the fluorescence intensity against the log of the MCI-715 concentration.
Protocol 2: Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This protocol provides a method to assess the effect of MCI-715 on the clonogenic potential of cancer cells in an anchorage-independent manner, a hallmark of malignant transformation.
Materials:
-
Pancreatic or breast cancer cell lines of interest.
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Agarose (B213101), low melting point.
-
MCI-715.
-
6-well plates.
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete culture medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Harvest and count the cancer cells. Prepare a cell suspension in complete culture medium containing 0.3% agarose at a density of 5,000 cells/mL. Add MCI-715 at the desired concentrations to this cell suspension.
-
Plating: Carefully layer 1 mL of the cell-containing agarose solution on top of the solidified bottom agar layer in each well.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks, or until colonies are visible.
-
Feeding: Add 200 µL of complete medium with the respective concentrations of MCI-715 to the top of the agar twice a week to prevent drying.
-
Colony Staining and Counting: After the incubation period, stain the colonies with a 0.005% crystal violet solution. Count the number of colonies in each well using a microscope.
-
Analysis: Compare the number and size of colonies in the MCI-715-treated wells to the vehicle control wells to determine the effect on anchorage-independent growth.
Protocol 3: In Vivo Pancreatic Cancer Xenograft Study
This is a generalized protocol for evaluating the anti-tumor efficacy of MCI-715 in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Pancreatic cancer cells (e.g., AsPC1, HPAFII).
-
Matrigel.
-
MCI-715 formulation for in vivo administration.
-
Calipers for tumor measurement.
-
Sterile surgical instruments.
Procedure:
-
Cell Implantation: Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer MCI-715 to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pSTAT3 and HIF1α, TUNEL assay for apoptosis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the MCI-715 treated and control groups to evaluate the in vivo efficacy of the compound.
Visualizations
Caption: Proposed signaling pathway of ABCC3 in pancreatic cancer and the mechanism of MCI-715.
Caption: Experimental workflow for the preclinical evaluation of MCI-715.
References
- 1. Pharmacological inhibition of ABCC3 slows tumour progression in animal models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ABCC3 is a novel target for the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
Standard Operating Procedure for WJM-715 (ALLO-715): An Allogeneic Anti-BCMA CAR T-Cell Therapy
Topic: Standard Operating Procedure for WJM-715 (ALLO-715) Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is not found in the scientific literature. This document pertains to ALLO-715 , a first-in-class allogeneic, anti-BCMA CAR T-cell therapy, which is presumed to be the intended subject of inquiry. This document is for informational purposes only and does not constitute medical advice or a substitute for professional guidance.
Introduction
ALLO-715 is an investigational allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting B-cell maturation antigen (BCMA), a protein highly expressed on malignant plasma cells in multiple myeloma.[1][2] Developed by Allogene Therapeutics, ALLO-715 is produced from T-cells of healthy donors and is genetically modified using TALEN® gene-editing technology to reduce the risk of graft-versus-host disease (GvHD) and to be resistant to anti-CD52 antibody treatment.[2] This "off-the-shelf" approach aims to provide a readily available CAR T-cell therapy, overcoming the logistical challenges of autologous CAR T-cell manufacturing.[3]
Mechanism of Action
ALLO-715 is designed to recognize and eliminate BCMA-expressing cancer cells. The CAR construct contains a single-chain variable fragment (scFv) derived from a human anti-BCMA antibody, which specifically targets BCMA on multiple myeloma cells.[4] The intracellular portion of the CAR includes the 4-1BB costimulatory domain and the CD3ζ signaling domain, which, upon BCMA binding, activate the T-cell to proliferate and exert its cytotoxic function against the tumor cells.[5]
To create a universal product, the T-cell receptor alpha constant (TRAC) gene is disrupted to minimize the risk of GvHD.[2][5] Additionally, the CD52 gene is knocked out, rendering the ALLO-715 cells resistant to the anti-CD52 monoclonal antibody ALLO-647, which is used in the lymphodepletion regimen to deplete the patient's own immune cells and allow for the expansion and persistence of the CAR T-cells.[2][5][6]
Data Presentation
Preclinical Efficacy
In preclinical studies, ALLO-715 demonstrated potent cytotoxic activity against multiple myeloma cell lines in vitro.[7] In animal models, a single dose of ALLO-715 was highly efficacious, showing significant anti-tumor activity.[8]
Clinical Efficacy: UNIVERSAL Trial (NCT04093596)
The UNIVERSAL trial is a Phase 1, open-label, dose-escalation study evaluating the safety and efficacy of ALLO-715 in patients with relapsed/refractory multiple myeloma.[4][9]
Table 1: Patient Demographics and Baseline Characteristics (UNIVERSAL Trial)
| Characteristic | Value |
| Number of Patients (evaluable for safety) | 43 |
| Median Prior Lines of Therapy | 5 |
| Penta-Exposed Patients | 94% |
| Refractory to Last Line of Therapy | All treated patients |
Data from multiple sources.[10][11]
Table 2: Overall Response Rate (ORR) in the UNIVERSAL Trial
| Dosing Cohort | Lymphodepletion Regimen | ORR | VGPR or Better |
| Dose Level 3 (320 x 10^6 CAR+ T-cells) | FCA39 (Fludarabine, Cyclophosphamide, ALLO-647 39mg) | 64% | 55% |
| Dose Level 3 (320 x 10^6 CAR+ T-cells) | FCA60 (Fludarabine, Cyclophosphamide, ALLO-647 60mg) | 67% | 42% |
| Optimal Dose (320 x 10^6 CAR+ T-cells) | FCA-based | 71% | 46% |
Data from multiple sources.[4][11][12]
Table 3: Safety Profile of ALLO-715 in the UNIVERSAL Trial (Safety Analysis Set, n=43)
| Adverse Event | Any Grade | Grade ≥3 |
| Cytokine Release Syndrome (CRS) | 55.8% | 2.3% |
| Neurotoxicity | 14% | 0% |
| Infections | 53.5% | 23.3% |
| Neutropenia | 69.8% | 69.8% |
| Anemia | 55.8% | N/A |
| Thrombocytopenia | 51.2% | N/A |
Data from multiple sources.[4][5] No instances of GvHD were reported.[4]
Experimental Protocols
Manufacturing of ALLO-715
The manufacturing process for ALLO-715 involves several key steps:
-
Leukapheresis: Peripheral blood mononuclear cells are collected from healthy volunteer donors.[4]
-
T-Cell Isolation and Activation: T-cells are isolated from the collected mononuclear cells and activated.
-
Lentiviral Transduction: A self-inactivating, third-generation lentiviral vector is used to transduce the T-cells with the anti-BCMA CAR construct.[4][5]
-
Gene Editing: TALEN® technology is employed to knock out the TRAC and CD52 genes.[2][5]
-
Expansion: The engineered CAR T-cells are expanded to achieve the desired therapeutic dose.
-
Cryopreservation: The final ALLO-715 product is cryopreserved as a frozen suspension for infusion.[4]
In Vitro Cytotoxicity Assay
This protocol assesses the ability of ALLO-715 to kill target multiple myeloma cells.
-
Cell Culture:
-
Culture BCMA-positive multiple myeloma cell lines (e.g., MM.1S, Molp-8) and a BCMA-negative control cell line (e.g., REH).[7]
-
Culture ALLO-715 CAR T-cells.
-
-
Co-culture:
-
Co-culture ALLO-715 cells with the target cell lines at various effector-to-target ratios.
-
-
Cytotoxicity Assessment:
-
After a defined incubation period (e.g., 24 hours), assess target cell viability using a luciferase-based assay or flow cytometry.[6]
-
Cytotoxicity is determined by the reduction in viable target cells in the presence of ALLO-715 compared to controls.
-
Clinical Protocol: UNIVERSAL Trial (NCT04093596) - Abridged
This protocol provides an overview of the clinical administration of ALLO-715.
-
Patient Eligibility:
-
Adults with relapsed or refractory multiple myeloma who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.
-
-
Lymphodepletion Regimen:
-
Patients undergo a lymphodepletion regimen to reduce their endogenous lymphocytes, creating a favorable environment for CAR T-cell expansion.
-
The regimen typically consists of fludarabine (B1672870) and cyclophosphamide, in combination with ALLO-647 (an anti-CD52 monoclonal antibody).[9]
-
-
ALLO-715 Infusion:
-
ALLO-715 is administered as a single intravenous infusion at the specified dose level. The UNIVERSAL trial investigated doses ranging from 40 x 10^6 to 480 x 10^6 CAR+ T-cells.[10]
-
-
Patient Monitoring:
-
Patients are closely monitored for adverse events, particularly Cytokine Release Syndrome (CRS) and neurotoxicity.
-
Efficacy is assessed through standard multiple myeloma response criteria.
-
Cell kinetics and immunogenicity of ALLO-715 are also evaluated.[9]
-
Visualizations
Caption: Signaling pathway of ALLO-715 CAR T-cell activation upon binding to BCMA on a myeloma cell.
References
- 1. Clinical trial: Relapsed or Refractory Multiple Myeloma, MM, (NCT04093596) - CRISPR Medicine [crisprmedicinenews.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mskcc.org [mskcc.org]
- 5. staging.allogene.com [staging.allogene.com]
- 6. Preclinical Evaluation of Allogeneic CAR T Cells Targeting BCMA for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. allogene.com [allogene.com]
- 9. Safety and Efficacy of ALLO-715 BCMA Allogenic CAR T Cells in in Adults With Relapsed or Refractory Multiple Myeloma (UNIVERSAL) [clin.larvol.com]
- 10. sparkcures.com [sparkcures.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Safety and Efficacy of ALLO-715 BCMA Allogenic CAR T Cells in in Adults With Relapsed or Refractory Multiple Myeloma (UNIVERSAL) [clinicaltrials.stanford.edu]
Application Notes and Protocols: U0126 MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
U0126 is a potent and highly selective inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2][3] It functions as a non-competitive inhibitor with respect to both ATP and ERK, effectively blocking the phosphorylation and activation of ERK1 and ERK2.[4][5] The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[6][7][8] Dysregulation of this pathway is frequently observed in various cancers, making its components attractive targets for therapeutic intervention.[7][9] These application notes provide detailed protocols for the preparation, storage, and application of U0126 in cell-based assays.
Data Presentation
Solubility
U0126 is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in water and ethanol.[2][10]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 38.05 - 200 | 100 - 199.26 |
| Water | Insoluble (<0.1) | - |
| Ethanol | Insoluble (2.38) | 5.58 |
| Table 1: Solubility of U0126 in various solvents. Data compiled from multiple sources.[2][4][10][11][12] |
Storage and Stability
Proper storage of U0126 is crucial to maintain its potency.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | Up to 24 months |
| Stock Solution in DMSO | -20°C | Up to 3 months[1][13] (Some sources suggest up to 6 months at -80°C[14]) |
| Table 2: Recommended storage conditions and stability of U0126.[1][13][14] |
To prevent degradation, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][15] Some sources indicate that the reconstituted product is stable for no more than one week at -20°C, highlighting the importance of consulting the supplier's specific recommendations.[15]
Experimental Protocols
Preparation of U0126 Stock Solution
Materials:
-
U0126 powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 1 mg of U0126 in 234 µL of DMSO.[15] Alternatively, for a different stock concentration, use the molecular weight (approximately 380.48 g/mol , though it can be batch-specific) to calculate the required volume of DMSO.
-
Vortex the solution vigorously for at least 30 seconds to ensure the compound is completely dissolved.[15]
-
For higher concentrations, warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath may aid in dissolution.[12]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with U0126 to inhibit the MAPK/ERK pathway.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
U0126 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting)
Protocol:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.[16]
-
Cell Starvation (Optional): To reduce basal levels of ERK phosphorylation, it may be necessary to serum-starve the cells. Replace the complete medium with serum-free medium and incubate for 16 to 24 hours.[15]
-
Preparation of Working Solution: Dilute the U0126 stock solution to the desired final concentration using serum-free or complete medium. A common working concentration is 10 µM, but the optimal concentration may vary depending on the cell type and experimental goals.[1][13] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Treatment: Add the U0126 working solution to the cells. For experiments involving stimulation of the MAPK/ERK pathway, pre-treat the cells with U0126 for 30 minutes to 2 hours before adding the stimulus.[1][16]
-
Incubation: Incubate the cells for the desired duration.
-
Downstream Analysis: After incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting to assess the phosphorylation status of ERK1/2, or cell viability and proliferation assays.
Mandatory Visualization
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a cascade of protein kinases that transmits signals from the cell surface to the nucleus.[6] It is initiated by the activation of receptor tyrosine kinases, which leads to the activation of Ras, followed by a sequential phosphorylation cascade involving Raf (MAP3K), MEK (MAP2K), and finally ERK (MAPK).[7][8] Activated ERK then translocates to the nucleus to regulate gene expression. U0126 specifically inhibits MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1/2.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of U0126 on MEK1/2.
Experimental Workflow for U0126 Treatment
The following diagram illustrates a typical workflow for investigating the effects of U0126 on cultured cells.
Caption: A general experimental workflow for U0126 treatment and subsequent analysis.
References
- 1. U0126 | Cell Signaling Technology [cellsignal.com]
- 2. reagentsdirect.com [reagentsdirect.com]
- 3. stemcell.com [stemcell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. invivogen.com [invivogen.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. promega.com [promega.com]
- 16. licorbio.com [licorbio.com]
Application Notes and Protocols: WJM-715 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJM-715 is a potent and selective inhibitor of the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] The MAPK/ERK pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][4] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of the ERK/MAPK pathway.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase activity of ERK1 and ERK2. The MAPK/ERK signaling cascade is a multi-tiered pathway that transmits extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1][5] The canonical pathway involves the sequential activation of Ras, RAF, MEK, and finally ERK.[2] Upon activation via phosphorylation by MEK1/2, ERK phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus, driving cellular responses.[3] this compound is designed to interfere with this final phosphorylation step, thereby attenuating the downstream effects of pathway activation.
Signaling Pathway Diagram
The following diagram illustrates the canonical ERK/MAPK signaling pathway and the point of inhibition by this compound.
Caption: The ERK/MAPK signaling cascade and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized using various in vitro assays. For comparative purposes, the table below includes data for well-established ERK1/2 inhibitors.
| Compound | Assay Type | Target(s) | IC50 (nM) | Cell Line | Reference |
| This compound | Biochemical Kinase | ERK1/2 | [Value] | N/A | Internal Data |
| This compound | Cell-based pERK | ERK1/2 | [Value] | [e.g., HCT-116] | Internal Data |
| SCH772984 | Biochemical Kinase | ERK1/2 | <5 | N/A | [6] |
| SCH772984 | Cell-based ERK | ERK1/2 | 75 | SH-SY5Y | [6][7] |
| Ulixertinib | Biochemical Kinase | ERK1/2 | <5 | N/A | [6] |
| Ulixertinib | Cell-based ERK | ERK1/2 | 86 | SH-SY5Y | [6][7] |
| Ravoxertinib | Biochemical Kinase | ERK1/2 | <5 | N/A | [6] |
| Ravoxertinib | Cell-based ERK | ERK1/2 | 97 | SH-SY5Y | [6][7] |
| VX-11e | Biochemical Kinase | ERK1/2 | <5 | N/A | [6] |
| VX-11e | Cell-based ERK | ERK1/2 | 39 | HCT-116 | [6] |
Note: IC50 values for this compound are placeholders and should be replaced with experimentally determined data.
High-Throughput Screening Protocols
The following protocols are designed for the high-throughput screening and characterization of potential ERK/MAPK pathway inhibitors like this compound.
Protocol 1: Biochemical ERK2 Kinase Assay (AlphaScreen)
This protocol describes a method to measure the direct inhibition of ERK2 kinase activity using AlphaScreen technology, which is suitable for HTS.[8][9][10]
Objective: To quantify the inhibitory effect of compounds on the phosphorylation of a substrate peptide by recombinant ERK2.
Materials:
-
Recombinant active ERK2 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-DEF peptide)
-
ATP
-
Anti-phospho-substrate antibody
-
AlphaScreen Donor and Acceptor beads
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT
-
384-well low-volume white assay plates
-
Compound library (including this compound as a control) dissolved in DMSO
Experimental Workflow Diagram:
Caption: A typical high-throughput screening workflow for an ERK kinase assay.
Procedure:
-
Enzyme Dispensing: Dispense 5 µL of ERK2 solution (e.g., 10 nM final concentration) into each well of a 384-well plate.
-
Compound Transfer: Using a pin tool, transfer approximately 20-50 nL of test compounds (or DMSO for controls) to the assay plate. Incubate for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the biotinylated substrate peptide and ATP to initiate the reaction. Final concentrations should be optimized (e.g., 100 nM peptide, 50 µM ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a mixture of anti-phospho-substrate antibody, AlphaScreen Donor beads, and Streptavidin-coated Acceptor beads to quench the reaction and initiate the detection process.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision).
Data Analysis:
-
The AlphaScreen signal is inversely proportional to kinase activity.
-
Normalize the data using high (no enzyme or potent inhibitor) and low (DMSO vehicle) controls.
-
Calculate percent inhibition for each compound.
-
For dose-response experiments, plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Phospho-ERK Assay (In-Cell Western)
This protocol describes a cell-based assay to measure the inhibition of endogenous ERK phosphorylation in response to a stimulus.[11][12]
Objective: To determine the potency of compounds in a cellular context by quantifying the levels of phosphorylated ERK (pERK).
Materials:
-
HEK-293, HCT-116, or other suitable cell line
-
Culture Medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium for starvation
-
Stimulant (e.g., Epidermal Growth Factor, EGF)
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Primary Antibodies: Rabbit anti-pERK1/2 and Mouse anti-Total ERK1/2
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well clear bottom plates
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of ~25,000 cells/well and culture overnight.[12]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal ERK activity.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for 1-2 hours. Include DMSO as a vehicle control.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce ERK phosphorylation.[11]
-
Fixation and Permeabilization: Quickly aspirate the medium, fix the cells with 4% PFA for 20 minutes, and then permeabilize with 0.1% Triton X-100 for 20 minutes.[12]
-
Blocking: Block non-specific binding sites with blocking buffer for 90 minutes.
-
Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies against pERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently-labeled secondary antibodies for 60 minutes in the dark.
-
Data Acquisition: Wash the cells, ensure the plate bottom is dry, and scan the plate using a two-channel infrared imaging system.
Data Analysis:
-
Quantify the fluorescence intensity for both the pERK channel (e.g., 800 nm) and the total ERK channel (e.g., 700 nm) for each well.
-
Normalize the pERK signal to the total ERK signal to account for variations in cell number.
-
Plot the normalized pERK/total ERK ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the EC50 value.
Conclusion
This compound is a valuable tool for investigating the ERK/MAPK signaling pathway. The protocols outlined above provide robust and scalable methods for high-throughput screening and detailed characterization of inhibitors targeting this critical cancer pathway. The provided quantitative data for existing inhibitors serves as a benchmark for evaluating the potency and efficacy of novel compounds like this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 4. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
No Publicly Available Data on WJM-715 for Neurological Disorders
As of December 2025, there is no publicly available scientific literature, preclinical data, or clinical trial information for a compound designated "WJM-715" in the context of neurological disorders. Extensive searches of scientific databases and public records did not yield any results for a therapeutic agent with this identifier being investigated for neurological applications.
It is possible that "this compound" is an internal development codename not yet disclosed publicly, or the identifier may be inaccurate. Researchers interested in this specific compound are advised to consult internal documentation or direct inquiries to the originating institution if known.
Information on a Similarly Named Compound: ALLO-715 for Multiple Myeloma
While information on "this compound" is unavailable, a similarly named therapeutic, ALLO-715 , is a well-documented allogeneic CAR T-cell therapy in clinical development for the treatment of multiple myeloma, a type of hematological cancer. It is not currently being investigated for neurological disorders.
ALLO-715 is an anti-B-cell maturation antigen (BCMA) AlloCAR T™ therapy. It is being developed by Allogene Therapeutics. Preclinical studies have demonstrated its potent anti-tumor activity against multiple myeloma cell lines and in animal models.
Clinical trial data from the Phase 1 UNIVERSAL trial (NCT04093596) have been published, evaluating the safety and efficacy of ALLO-715 in patients with relapsed/refractory multiple myeloma.[1][2][3]
Mechanism of Action of ALLO-715
ALLO-715 is a genetically modified T-cell therapy. The T-cells are engineered to express a chimeric antigen receptor (CAR) that recognizes and binds to the BCMA protein, which is highly expressed on the surface of multiple myeloma cells. This binding activates the CAR T-cells to kill the cancer cells. To prevent graft-versus-host disease (GvHD), a potential complication of allogeneic cell therapies, the T-cell receptor alpha constant (TRAC) gene is disrupted using TALEN® gene-editing technology.[1] Additionally, the CD52 gene is knocked out to allow for the use of an anti-CD52 monoclonal antibody for lymphodepletion prior to ALLO-715 infusion.[1]
Below is a simplified representation of the proposed mechanism.
Caption: Simplified mechanism of ALLO-715 action on a multiple myeloma cell.
Clinical Data Summary from UNIVERSAL Trial
The following table summarizes key interim results from the UNIVERSAL trial for patients with relapsed/refractory multiple myeloma.
| Parameter | Value | Reference |
| Trial Identifier | NCT04093596 | [1][3] |
| Therapeutic Agent | ALLO-715 | [1][2] |
| Patient Population | Relapsed/refractory multiple myeloma | [1][2] |
| Overall Response Rate (ORR) | 55.8% (all patients) | [2] |
| ORR (at 320 × 10⁶ CAR⁺ T cells with specific lymphodepletion) | 70.8% | [2] |
| Complete Response/Stringent Complete Response (at 320 × 10⁶ CAR⁺ T cells) | 25% | [2] |
| Median Duration of Response | 8.3 months | [2] |
| Cytokine Release Syndrome (any grade) | 55.8% | [2] |
| Neurotoxicity (any grade) | 14% | [2] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation and clinical administration of ALLO-715 are proprietary to the developing company. However, general methodologies for CAR T-cell therapy research can be found in numerous scientific publications. Key experimental stages would include:
-
Vector Design and Production: Generation of the lentiviral or retroviral vector containing the anti-BCMA CAR construct.
-
T-cell Transduction and Expansion: Isolation of T-cells from healthy donors, activation, transduction with the viral vector, and expansion to achieve the desired therapeutic dose.
-
In Vitro Cytotoxicity Assays: Co-culture of ALLO-715 cells with BCMA-expressing multiple myeloma cell lines to assess killing efficacy.
-
In Vivo Preclinical Models: Use of immunodeficient mouse models xenografted with human multiple myeloma tumors to evaluate anti-tumor activity, persistence, and potential toxicities of ALLO-715.
-
Clinical Trial Protocol: A multi-phase clinical trial protocol, such as the UNIVERSAL study, outlining patient eligibility, lymphodepletion regimen, ALLO-715 dosing, and monitoring for safety and efficacy.[3]
The workflow for generating and testing an allogeneic CAR T-cell therapy like ALLO-715 is complex.
Caption: General workflow for the production of an allogeneic CAR T-cell therapy.
References
- 1. Non-Conventional Allogeneic Anti-BCMA Chimeric Antigen Receptor-Based Immune Cell Therapies for Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allogeneic BCMA-targeting CAR T cells in relapsed/refractory multiple myeloma: phase 1 UNIVERSAL trial interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of ALLO-715 BCMA Allogenic CAR T Cells in in Adults With Relapsed or Refractory Multiple Myeloma (UNIVERSAL) [stanfordhealthcare.org]
Application Notes and Protocols for In Vivo Delivery of ALLO-715 (assumed to be WJM-715)
Disclaimer: Initial searches for "WJM-715" did not yield specific results. However, the closely related designation "ALLO-715" refers to a well-documented anti-BCMA allogeneic CAR T-cell therapy. This document assumes "this compound" is a synonym or internal identifier for ALLO-715 and provides information based on publicly available data for ALLO-715.
Introduction
ALLO-715 is an allogeneic chimeric antigen receptor (CAR) T-cell therapy being investigated for the treatment of relapsed/refractory multiple myeloma.[1][2][3][4] As an "off-the-shelf" therapy, it utilizes T-cells from healthy donors that are genetically engineered to express a CAR targeting B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[3] The allogeneic nature of ALLO-715 circumvents the need for manufacturing patient-specific CAR T-cells, potentially reducing the time to treatment.[4] In vivo studies, both preclinical and clinical, are crucial for evaluating the safety, efficacy, and pharmacokinetics of this therapy.
Mechanism of Action
ALLO-715 functions by redirecting donor-derived T-cells to recognize and eliminate cancerous plasma cells expressing BCMA. The CAR construct on the surface of ALLO-715 T-cells binds to BCMA on target cells, leading to T-cell activation, proliferation, and cytotoxic killing of the malignant cells. To mitigate the risk of graft-versus-host disease (GvHD), the T-cell receptor alpha constant (TRAC) gene is disrupted in ALLO-715 cells using TALEN® gene-editing technology.[3] Additionally, the CD52 gene is knocked out to allow for the use of an anti-CD52 monoclonal antibody (ALLO-647) for selective lymphodepletion of the patient's own immune cells, creating a more favorable environment for the infused CAR T-cells to expand and persist.[3][4]
Data Presentation: Clinical Administration of ALLO-715
The following table summarizes the dosing and administration information for ALLO-715 from the Phase 1 UNIVERSAL clinical trial (NCT04093596).[1][3][5]
| Parameter | Description |
| Product | ALLO-715 (anti-BCMA Allogeneic CAR T-cells) |
| Indication | Relapsed/Refractory Multiple Myeloma |
| Administration Route | Intravenous Infusion |
| Dose Levels (CAR+ T-cells) | 40 x 10⁶, 160 x 10⁶, 320 x 10⁶, 480 x 10⁶ |
| Lymphodepletion Regimen | Fludarabine and Cyclophosphamide in combination with ALLO-647 (anti-CD52 mAb) |
Experimental Protocols: In Vivo Delivery
While specific preclinical protocols for ALLO-715 are not publicly available, the following provides a generalized protocol for the intravenous (IV) administration of cell therapies, such as CAR T-cells, in a mouse model for in vivo studies. This protocol is based on standard laboratory practices.[6][7][8]
Protocol: Intravenous (Tail Vein) Injection of Cell Therapy in Mice
1. Materials:
- Cryopreserved CAR T-cells (e.g., ALLO-715)
- Sterile, pyrogen-free vehicle (e.g., physiological saline or Phosphate Buffered Saline (PBS))
- 27-30 gauge needles
- 1 ml syringes
- Warming device (e.g., heat lamp or warming pad)
- Mouse restrainer
- 70% ethanol (B145695)
- Cell counter (e.g., hemocytometer or automated cell counter)
- Centrifuge
2. Cell Preparation:
- Rapidly thaw the cryopreserved CAR T-cells in a 37°C water bath.
- Transfer the cells to a sterile conical tube and slowly add pre-warmed sterile vehicle to wash the cells and remove cryoprotectant.
- Centrifuge the cells at a low speed (e.g., 300 x g) for 5-10 minutes.
- Carefully aspirate the supernatant and resuspend the cell pellet in the final injection vehicle.
- Determine the cell viability and concentration using a suitable method (e.g., trypan blue exclusion with a hemocytometer).
- Adjust the cell concentration with the vehicle to achieve the desired dose in a final injection volume of 100-200 µl per mouse. Keep cells on ice until injection.
3. Animal Preparation and Administration:
- Warm the mouse using a heat lamp or warming pad to dilate the lateral tail veins. This is a critical step for successful tail vein injection.
- Place the mouse in a suitable restrainer to expose the tail.
- Swab the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.
- Gently mix the cell suspension to ensure homogeneity before drawing it into the syringe.
- Position the needle, with the bevel facing upwards, parallel to the lateral tail vein and insert it into the vein.
- Slowly inject the cell suspension. Successful injection will be indicated by the absence of resistance and no visible bleb formation under the skin.
- If a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.
- After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizations
Signaling Pathway of CAR T-cell Activation
Caption: CAR T-cell activation and tumor cell killing pathway.
Experimental Workflow for In Vivo Cell Therapy Administration
Caption: General workflow for in vivo administration of cell therapy.
References
- 1. allogene.com [allogene.com]
- 2. Allogene Therapeutics Reports Positive Initial Results from Phase 1 UNIVERSAL Study of ALLO-715 AlloCAR T™ Cell Therapy in Relapsed/Refractory Multiple Myeloma at the 62nd American Society of Hematology Annual Meeting | Allogene Therapeutics [ir.allogene.com]
- 3. Non-Conventional Allogeneic Anti-BCMA Chimeric Antigen Receptor-Based Immune Cell Therapies for Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Clinical Trial Update: Encouraging Safety and Efficacy Data From Phase 1 TALEN Trial in Multiple Myeloma - CRISPR Medicine [crisprmedicinenews.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cea.unizar.es [cea.unizar.es]
- 7. scribd.com [scribd.com]
- 8. bioscmed.com [bioscmed.com]
Troubleshooting & Optimization
troubleshooting WJM-715 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the hypothetical small molecule, WJM-715.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For initial solubilization of a new or challenging compound like this compound, a systematic approach is recommended. Start with common laboratory solvents at a small scale. Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules and is a good starting point.[1] If your experimental system is incompatible with DMSO, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[1]
Q2: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A2: This common issue, known as "precipitation upon dilution," occurs when the compound's local concentration exceeds its solubility limit in the mixed solvent system.[2] Several strategies can help mitigate this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.[1]
-
Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can increase solubility.[1]
-
Adjust pH: If this compound has ionizable groups, adjusting the buffer's pH may significantly improve its solubility. For instance, basic compounds are often more soluble at an acidic pH, and acidic compounds are more soluble at a basic pH.[1]
Q3: Is it safe to use heat or sonication to dissolve this compound?
A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[1] However, it is critical to first confirm the thermal stability of this compound, as prolonged or excessive heat can cause degradation. Gentle warming in a 37°C water bath and short bursts of sonication are recommended to avoid overheating.[1] Always visually inspect the solution for any signs of degradation, such as a color change.[1]
Q4: My in vitro assays with this compound are showing inconsistent results. Could this be related to solubility?
A4: Yes, inconsistent results in cell-based or in vitro binding assays are often linked to poor solubility and precipitation of the test compound in the assay medium.[1][2] If the actual concentration of soluble this compound is lower than the intended concentration, it can lead to seemingly low potency or lack of activity.[1] It is also important to consider that components in cell culture media, such as serum proteins, can affect the solubility and bioavailability of small molecules.[1]
Troubleshooting Guide
Problem: this compound is not dissolving in the initial chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Power | 1. Attempt to dissolve in a stronger organic solvent like DMSO or DMF.[1] 2. If the initial solvent was aqueous, try a water-miscible co-solvent system.[3] |
| High Crystal Lattice Energy | 1. Gentle heating (if the compound is thermally stable) can provide the energy needed to break the crystal lattice.[2] 2. Sonication can also help disrupt the crystal structure.[1] |
| Incorrect pH for Ionizable Compound | 1. Determine if this compound has acidic or basic functional groups. 2. Adjust the pH of the solvent to increase the proportion of the more soluble ionized form.[1][3] |
Problem: this compound precipitates out of solution upon dilution into aqueous media.
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | 1. Lower the final concentration of this compound in the aqueous buffer.[1] 2. Increase the percentage of organic co-solvent in the final solution. |
| Lack of Stabilization in Aqueous Environment | 1. Add a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) to the aqueous buffer.[1] 2. Consider using cyclodextrins, which can form inclusion complexes to enhance solubility.[4] |
| Common Ion Effect | If this compound is a salt, the presence of a common ion in the buffer can suppress dissolution.[2] Try using a buffer with non-common ions. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
This protocol outlines a method for determining the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, DMF)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes for each solvent.
-
Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube.
-
Vortex the tube vigorously for 1-2 minutes.[1]
-
Visually inspect the solution. If the compound is fully dissolved, it is soluble at that concentration.
-
If not fully dissolved, incrementally add more solvent and repeat the vortexing step until the compound dissolves completely. Record the total volume of solvent added.
-
If the compound does not dissolve after adding a substantial volume of solvent, centrifuge the tube to pellet the undissolved solid and confirm insolubility at that concentration.
-
Repeat for all selected solvents.
-
Calculate the approximate solubility in mg/mL for each solvent.
Protocol 2: Preparation of a Stock Solution and Dilution for Aqueous Assays
This protocol provides a standard method for preparing a high-concentration stock of this compound in an organic solvent and diluting it for use in aqueous-based experiments.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[2]
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, vortex the tube vigorously.[1] Gentle warming in a 37°C water bath or short bursts of sonication can also be applied.[1]
-
Visual Inspection: Ensure the stock solution is clear and free of any particulate matter.[1]
-
Serial Dilution (in DMSO): If a range of concentrations is needed, perform a serial dilution of the stock solution in 100% DMSO.[2]
-
Dilution into Aqueous Buffer: To prepare the final working concentration, add a small volume of the DMSO stock (typically 1-2 µL) to the larger volume of aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.[2]
-
Mix and Incubate: Mix the final solution well and, if necessary, incubate at the experimental temperature to ensure the compound remains in solution.
Visual Guides
Caption: A troubleshooting workflow for improving this compound solubility.
References
optimizing WJM-715 dosage for experiments
Technical Support Center: WJM-715
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. We recommend starting with a dose-response experiment to determine the IC50 value in your system. A common starting range is between 0.1 nM and 10 µM.
2. How should I dissolve and store this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced toxicity.
3. What are the known off-target effects of this compound?
While this compound is a potent inhibitor of its primary target, high concentrations may lead to off-target effects. We recommend performing control experiments, such as using a structurally related but inactive compound or testing the effect of this compound in a cell line that does not express the target protein.
Troubleshooting Guides
Issue 1: No significant effect of this compound is observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Refer to the recommended starting concentrations in the FAQs.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure that this compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Low Target Expression.
-
Solution: Confirm the expression level of the target protein in your cell line using techniques like Western blotting or qPCR.
-
Issue 2: High cell toxicity or unexpected cell death.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: Lower the concentration of this compound used in your experiment. Determine the cytotoxic concentration using a cell viability assay.
-
-
Possible Cause 2: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect.
-
-
Possible Cause 3: Off-target Effects.
-
Solution: Refer to the FAQ on off-target effects and perform the recommended control experiments.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 15.2 |
| A549 | Lung Carcinoma | 42.5 |
| MCF7 | Breast Adenocarcinoma | 120.8 |
| PC3 | Prostate Adenocarcinoma | 250.1 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability Assay | 0.1 nM - 10 µM | 24 - 72 hours |
| Western Blotting | 10 nM - 1 µM | 2 - 24 hours |
| Kinase Assay (in vitro) | 1 nM - 500 nM | 1 hour |
| Immunofluorescence | 10 nM - 1 µM | 6 - 24 hours |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blotting
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A typical experimental workflow for testing this compound.
Caption: A hypothetical signaling pathway inhibited by this compound.
Caption: A troubleshooting decision tree for unexpected results.
improving WJM-715 stability in solution
Disclaimer: The information provided in this technical support center is for a hypothetical compound, "WJM-715," and is intended to serve as a general framework for addressing the stability of small molecule inhibitors in solution. The data and protocols are illustrative and should be adapted for your specific compound of interest.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of this compound activity in my cell-based assays over time. What are the potential causes?
A1: Several factors can contribute to the apparent loss of activity of this compound in solution:
-
Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photodegradation in your experimental buffer or cell culture medium.
-
Poor Solubility and Precipitation: The compound may have limited solubility in aqueous solutions, leading to precipitation over time. This reduces the effective concentration of this compound available to interact with its target.
-
Adsorption to Labware: Small molecules can adsorb to the surfaces of plastic tubes, pipette tips, and microplates, lowering the actual concentration in your experiment.
-
Metabolism by Cells: If you are working with live cells, they may metabolize this compound into inactive forms.
Q2: My stock solution of this compound in DMSO shows a precipitate after storage at -20°C. What should I do?
A2: This is a common issue related to compound solubility. Here are a few troubleshooting steps:
-
Gently warm the solution: Before use, allow the vial to equilibrate to room temperature and then gently warm it in a water bath (e.g., 37°C) for a short period. Vortex the solution to ensure it is fully redissolved.
-
Prepare a more dilute stock solution: The concentration of your stock solution may be too high for stable storage in DMSO at -20°C. Preparing a lower concentration stock can prevent precipitation.
-
Consider an alternative solvent: While DMSO is a common solvent, exploring other options like ethanol (B145695) or DMF might be necessary if solubility issues persist. However, always check the compatibility of the solvent with your downstream assays.
Q3: How can I quickly assess the stability of this compound in a new experimental buffer?
A3: A simple time-course experiment using HPLC-UV or LC-MS can provide a rapid assessment of stability.
-
Prepare a solution of this compound in your new buffer at the desired final concentration.
-
Immediately analyze an aliquot (t=0) to determine the initial peak area of the compound.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
Analyze aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
A decrease in the peak area of this compound over time indicates instability. The appearance of new peaks suggests degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | - Inconsistent solution preparation- Variable storage times or conditions of solutions | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines. |
| Precipitate forms in the stock solution upon storage | - Poor solubility- Compound degradation to an insoluble product | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of compound activity in a cell-based assay | - Degradation in culture medium- Adsorption to plasticware- Poor cell permeability | - Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Compound degradation | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants). |
Experimental Protocols
Protocol 1: Assessing the Aqueous Solubility of this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add 2 µL of each DMSO concentration to 98 µL of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 2%.
-
Shake the plate at room temperature for 2 hours.
-
Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
For a more quantitative assessment, filter the solutions and analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of this compound remaining in solution.
Protocol 2: Evaluating the pH Stability of this compound
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare a solution of this compound in each buffer at a final concentration of 10 µM.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
Data Presentation: pH Stability of this compound at 37°C
| pH | % Remaining after 8h | % Remaining after 24h | Primary Degradation Product(s) Observed |
| 3.0 | 95.2% | 85.1% | Hydrolysis product A |
| 5.0 | 98.1% | 92.5% | Minor hydrolysis |
| 7.4 | 99.5% | 97.8% | Minimal degradation |
| 9.0 | 80.3% | 65.4% | Hydrolysis product B, Oxidative product A |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability in solution.
Logical Relationship
Caption: Factors influencing the stability of this compound in solution.
Technical Support Center: Mitigating Off-Target Effects of WJM-715
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for research purposes only. "WJM-715" is understood to be a hypothetical designation for a p38 MAPK inhibitor. The guidance provided is based on established methodologies for mitigating off-target effects of kinase inhibitors, using p38 MAPK inhibitors as a representative class.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype with this compound that doesn't align with the known functions of p38 MAPK. How can we determine if this is an off-target effect?
A1: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this observation:
-
Dose-Response Analysis: Perform a dose-response experiment with this compound and correlate the phenotype with the IC50 for p38 MAPK inhibition. If the phenotype occurs at concentrations significantly different from the on-target IC50, it may be an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ a structurally different p38 MAPK inhibitor (e.g., SB203580 or BIRB-796) in parallel. If this second inhibitor does not produce the same phenotype, it strengthens the evidence for an off-target effect of this compound.[1]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of p38 MAPK. If the phenotype is not reversed, it is likely due to off-target activity.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate p38 MAPK expression. If the phenotype persists after treatment with this compound in the absence of its intended target, this is strong evidence of an off-target effect.
Q2: What are the best practices for minimizing the impact of potential off-target effects in our experiments with this compound?
A2: Proactive measures can significantly reduce the influence of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits p38 MAPK phosphorylation and its downstream targets. Higher concentrations are more likely to engage off-target kinases.
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound that is structurally similar to this compound but inactive against p38 MAPK, if available.
-
Confirm Target Expression: Verify that your cellular model expresses sufficient levels of p38 MAPK.
-
Orthogonal Approaches: Whenever possible, confirm key findings using non-pharmacological methods like genetic manipulation (siRNA, CRISPR).
Q3: How can we proactively identify the potential off-targets of this compound?
A3: Several powerful techniques can be employed to identify off-target interactions:
-
In Vitro Kinase Selectivity Profiling: Screen this compound against a broad panel of purified kinases (kinome screening). This will provide a quantitative measure (IC50 or Ki values) of its activity against a wide range of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction.[2][3][4]
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins from cell lysates that bind to an immobilized version of this compound.[5][6][7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at concentrations required for p38 MAPK inhibition. | Off-target toxicity. | 1. Perform a dose-response curve for cytotoxicity and compare it to the on-target IC50. 2. Test a structurally unrelated p38 MAPK inhibitor to see if it exhibits similar toxicity. 3. Consider a kinome-wide screen to identify potential off-target kinases associated with cell death pathways. |
| Inconsistent results between biochemical and cell-based assays. | Poor cell permeability, cellular efflux pumps, or low target expression in cells. | 1. Assess the physicochemical properties of this compound. 2. Use a cell line with confirmed high expression of p38 MAPK. 3. Perform a cellular target engagement assay like CETSA to confirm intracellular binding. |
| Phenotype is observed, but downstream p38 MAPK signaling is not inhibited. | Off-target effect is responsible for the phenotype. | 1. Confirm lack of p38 MAPK pathway modulation via Western blot for phospho-MK2 or other downstream targets. 2. Initiate off-target identification strategies (kinome profiling, CETSA, chemical proteomics). |
Quantitative Data: Selectivity of p38 MAPK Inhibitors
The following table provides a summary of the inhibitory activity (IC50 in nM) of two well-characterized p38 MAPK inhibitors against their primary targets and known off-targets. This data serves as an example of the type of information that should be generated for this compound to understand its selectivity profile.
| Kinase | SB203580 (IC50, nM) | BIRB-796 (IC50, nM) | Notes |
| p38α (MAPK14) | 50[1] | 38[9][10] | On-Target |
| p38β (MAPK11) | 500[1] | 65[9][10] | On-Target |
| p38γ (MAPK12) | Inactive[1] | 200[9][10] | Potential for isoform-specific effects. |
| p38δ (MAPK13) | Inactive[1] | 520[9][10] | Potential for isoform-specific effects. |
| JNK2 | >10,000 | >10,000 | Good selectivity over this related MAPK. |
| LCK | ~5,000 - 25,000[11] | Weakly active | Off-target at higher concentrations. |
| GSK-3β | ~5,000 - 25,000[11] | Weakly active | Off-target at higher concentrations. |
| B-Raf | - | 83[9] | Notable off-target for BIRB-796. |
| Abl | - | 14,600[9] | Weak off-target for BIRB-796. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should ideally be at the Km for each kinase.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Add a detection reagent that quantifies the amount of ADP produced (indicating kinase activity). Luminescence-based assays like ADP-Glo™ are commonly used.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase using a suitable data analysis software.[12][13][14][15][16][17]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target(s) in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to a suitable confluency and treat with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate equal amounts of the soluble protein fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein (e.g., p38 MAPK) and a suitable secondary antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[2][3][4][18][19]
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins that interact with this compound in a cellular lysate.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin) while retaining its binding activity.
-
Immobilization: Immobilize the tagged this compound onto a solid support (e.g., streptavidin-coated beads).
-
Cell Lysis: Prepare a cell lysate from the cell line of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound-coated beads to allow for the capture of interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins to those from a control experiment (e.g., beads with no compound) to identify specific interactors.[5][6][7][8][20]
Visualizations
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 7. wp.unil.ch [wp.unil.ch]
- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinase Selectivity Profiling System: TK-1 Protocol [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. protocols.io [protocols.io]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming WJM-715 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to WJM-715 resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective inhibitor of the XYZ kinase. In sensitive cancer cell lines, this compound blocks the phosphorylation of downstream targets of XYZ, leading to the inhibition of cell proliferation and induction of apoptosis. Its primary mechanism involves competing with ATP for the binding site in the catalytic domain of the XYZ kinase.
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. The most common include:
-
On-target alterations: Mutations in the XYZ kinase domain that prevent this compound binding, or amplification of the XYZ gene leading to overexpression of the target protein.
-
Bypass signaling pathway activation: Activation of alternative signaling pathways that compensate for the inhibition of the XYZ pathway, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell.
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant state.[1]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 value of the suspected resistant line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. Further characterization can involve western blotting to assess the expression and phosphorylation status of XYZ and key proteins in bypass signaling pathways.
Troubleshooting Guides
Problem 1: Increased IC50 value for this compound in my cell line.
This is the primary indicator of resistance. The following table provides examples of IC50 shifts observed in cell lines resistant to targeted therapies, which can be analogous to this compound resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Putative Resistance Mechanism |
| WM793B (Melanoma) | 30 | 1000 | ~33 | Reactivation of MAPK, Activation of PI3K/Akt |
| A375M (Melanoma) | 10 | 2240 | 224 | Reactivation of MAPK, Activation of PI3K/Akt |
| HCC827 (NSCLC) | 13.06 | >4000 | >306 | T790M mutation, MET amplification |
| PC9 (NSCLC) | 77.26 | >4000 | >52 | T790M mutation |
Data adapted from studies on vemurafenib (B611658) and gefitinib (B1684475) resistance.[3][4]
Troubleshooting Steps:
-
Confirm Resistance: Repeat the cell viability assay to confirm the IC50 shift. Ensure proper experimental technique and reagent quality.
-
Sequence the Target Gene: Extract genomic DNA from both parental and resistant cells and sequence the coding region of the XYZ gene to identify potential mutations in the kinase domain.
-
Assess Target Protein Levels: Perform western blotting to compare the expression levels of total XYZ and phosphorylated XYZ (p-XYZ) between sensitive and resistant cells. A significant increase in total XYZ may suggest gene amplification.
-
Investigate Bypass Pathways: Analyze the activation status of key signaling pathways known to confer resistance, such as PI3K/Akt and MAPK/ERK, by western blotting for key phosphorylated proteins (e.g., p-Akt, p-ERK).
-
Evaluate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) in a flow cytometry-based efflux assay to determine if the resistant cells exhibit increased pump activity.
Problem 2: No change in XYZ sequence or expression, but cells are still resistant.
This scenario strongly suggests the activation of bypass signaling pathways.
Troubleshooting Steps:
-
Phospho-protein Analysis: Perform a comprehensive analysis of key signaling nodes. The following table shows examples of protein expression and phosphorylation changes that can be observed in resistant cells.
| Protein | Expected Change in Resistant Cells | Method of Detection |
| p-Akt (Ser473) | Increased | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | Increased | Western Blot |
| p-EGFR (Tyr1068) | Increased | Western Blot |
| c-MET | Increased | Western Blot |
| MDR1 (P-gp) | Increased | Western Blot, Flow Cytometry |
-
Co-immunoprecipitation (Co-IP): Investigate potential new protein-protein interactions with XYZ or the formation of alternative signaling complexes. For example, Co-IP of XYZ followed by mass spectrometry can identify novel binding partners in resistant cells.
-
Inhibitor Combination Studies: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor). A synergistic effect would support the role of the bypass pathway in resistance.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[5][6]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Start by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Monitor and Passage: Continuously monitor the cells. If significant cell death occurs, maintain the cells at the current concentration until they recover. Passage the cells as they reach confluence.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several months.
-
Characterize Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant population by determining the new IC50 and performing molecular analyses as described in the troubleshooting guides.
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance induction process.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for Phosphorylated Proteins
This protocol is for detecting the activation state of key signaling proteins.[7]
Materials:
-
Cell lysates from parental and resistant cells
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is for identifying protein-protein interactions.
Materials:
-
Cell lysates from parental and resistant cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the suspected interacting "prey" protein.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for investigating this compound resistance.
Caption: Bypass signaling pathways in this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: WJM-715 Experiments
Disclaimer: Information regarding "WJM-715" is not publicly available. This technical support guide has been generated based on a hypothetical small molecule inhibitor, designated this compound, which targets the PI3K/AKT/mTOR signaling pathway. The common issues, protocols, and data presented here are representative of challenges encountered with typical kinase inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the Class I phosphatidylinositol 3-kinases (PI3Ks). By blocking the activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT and mTOR, which are crucial for cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] The PI3K/AKT/mTOR pathway is frequently overactive in various cancers, making it a key therapeutic target.[1][2][6][7][8]
Q2: My this compound powder won't dissolve in my cell culture medium. What should I do?
A2: this compound, like many small molecule inhibitors, has low aqueous solubility.[9][10][11] It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[12][13] For most in vitro experiments, a 10 mM stock in 100% DMSO is standard. This stock can then be serially diluted to the final working concentration in your cell culture medium. To avoid precipitation, ensure the final DMSO concentration in your culture does not exceed 0.1%, as higher concentrations can be cytotoxic to cells.[12][13]
Q3: I'm not observing any effect of this compound in my cell-based assays. What could be the problem?
A3: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A broad range, such as 1 nM to 10 µM, is a good starting point.[12][14]
-
Incorrect Incubation Time: The effect of the inhibitor may be time-dependent. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.[12]
-
Cell Line Resistance: The chosen cell line may not be dependent on the PI3K pathway for survival, or it may have compensatory signaling pathways.[7][8] Confirm that your cell line has an active PI3K pathway (e.g., due to PTEN loss or PIK3CA mutation).
-
Compound Instability: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C, protected from light) and that you are using fresh dilutions for each experiment to avoid degradation.[12]
Q4: I'm observing high levels of cell death even at low concentrations of this compound. Is this expected?
A4: While this compound is expected to reduce cell viability in sensitive cell lines, excessive cytotoxicity at very low concentrations could indicate an off-target effect or that the particular cell line is exquisitely sensitive.[15] Off-target effects occur when an inhibitor affects proteins other than its intended target.[16][17][18] To investigate this, you could:
-
Use a Structurally Different PI3K Inhibitor: If a different PI3K inhibitor produces the same phenotype, the effect is more likely on-target.[15]
-
Perform a Rescue Experiment: If possible, overexpressing a constitutively active form of AKT downstream of PI3K might rescue the cells from this compound-induced death, confirming an on-target effect.
-
Titrate the Concentration: Carefully titrate the concentration to find the lowest effective dose that inhibits the PI3K pathway without causing widespread, acute cell death.[15]
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for Phospho-AKT (p-AKT)
This is a common method to confirm the on-target activity of this compound. A decrease in the p-AKT/total AKT ratio indicates successful inhibition.
| Observed Problem | Possible Cause | Recommended Solution |
| High Background | 1. Blocking agent is incompatible. Milk contains phosphoproteins (casein) that can be detected by anti-phospho antibodies.[19][20][21] 2. Antibody concentration is too high. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk when probing for phosphorylated proteins.[20] 2. Optimize primary and secondary antibody concentrations by performing a titration.[19] |
| No or Weak Signal for p-AKT | 1. Basal p-AKT levels are low. Some cell lines require stimulation to activate the PI3K pathway. 2. Sample degradation. Phosphatases in the cell lysate can dephosphorylate your target protein. 3. Insufficient protein loaded. | 1. Stimulate cells with a growth factor (e.g., insulin (B600854) or EGF for 15-30 minutes) after serum starvation to induce a robust p-AKT signal. 2. Always use phosphatase and protease inhibitor cocktails in your lysis buffer and keep samples on ice.[21] 3. Load more protein (30-40 µg) per well.[20] |
| Multiple Bands Detected | 1. Antibody is not specific. 2. Protein degradation. | 1. Check the antibody datasheet for specificity and known cross-reactivities.[19] 2. Ensure adequate protease inhibitors are used. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Observed Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density. 2. Cells are at different growth phases. 3. Inconsistent inhibitor preparation. | 1. Maintain a consistent cell seeding density for all experiments.[14] 2. Use cells from a low passage number and ensure they are in the logarithmic growth phase.[22] 3. Prepare fresh serial dilutions for each experiment from a validated stock.[14] |
| "Edge Effects" in 96-well plates | Evaporation from outer wells can concentrate media components and the inhibitor, affecting cell growth. | 1. Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in the wells | The final concentration of this compound exceeds its solubility in the culture media.[9] | 1. Visually inspect plates for precipitation after adding the inhibitor. 2. Reduce the highest concentration in your dose-response curve. 3. Ensure the DMSO concentration is uniform across all wells and does not exceed 0.1%.[12] |
Experimental Protocols
Protocol 1: Western Blot for p-AKT Inhibition
This protocol is designed to verify the on-target effect of this compound by measuring the phosphorylation status of AKT at Ser473.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7 or PC-3) in 6-well plates and allow them to adhere and reach 70-80% confluency.[22]
-
Serum starve the cells for 12-16 hours if required to reduce basal p-AKT levels.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 2 hours.[22]
-
Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 or 10 µg/mL insulin) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a pre-chilled tube, and incubate on ice for 30 minutes.[19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[19]
-
-
Protein Quantification and Sample Preparation:
-
Immunoblotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate with primary antibody against p-AKT (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.[19]
-
Wash three times with TBST and detect using an ECL substrate.[19]
-
Strip and re-probe the membrane for Total AKT as a loading control.
-
Protocol 2: Cell Viability MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[23]
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).[14]
-
Incubate for a predetermined period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well.[23][24]
-
Mix thoroughly to dissolve the formazan (B1609692) crystals. An orbital shaker can be used for 15 minutes.[25]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[23][25]
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
This table summarizes the potency of this compound across different cell lines, which can help researchers select an appropriate model system.
| Cell Line | Cancer Type | PI3K Pathway Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 85 |
| PC-3 | Prostate Cancer | PTEN Null | 120 |
| U-87 MG | Glioblastoma | PTEN Null | 150 |
| A549 | Lung Cancer | PIK3CA Wild-Type | >10,000 |
| HCT116 | Colorectal Cancer | PIK3CA Mutant | 95 |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for a Western Blot experiment.
Caption: A logical troubleshooting tree for lack of inhibitor effect.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. PI3K Akt mTOR Signaling Pathway → Area → Sustainability [esg.sustainability-directory.com]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Refining ALLO-715 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ALLO-715. Our aim is to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
This section addresses specific technical challenges that may arise during the handling and application of ALLO-715 CAR T-cell therapy.
Low Transduction Efficiency
A common hurdle in CAR T-cell production is achieving a high percentage of successfully transduced T-cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Suboptimal vector-to-cell ratio. | Optimize the multiplicity of infection (MOI) by titrating the viral vector concentration. | Increased percentage of CAR-positive T-cells. |
| Poor T-cell activation. | Ensure optimal activation of T-cells prior to transduction using anti-CD3/CD28 beads or other validated methods. | Enhanced T-cell receptivity to the viral vector. |
| Inhibitory factors in serum. | Use serum-free media or screen different lots of serum for their ability to support T-cell transduction. | Improved transduction efficiency and consistency. |
| Incorrect spinoculation conditions. | Optimize centrifugation speed and duration during transduction. | Increased contact between viral particles and T-cells, leading to higher efficiency. |
Experimental Protocol: Lentiviral Transduction of T-cells
-
T-cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Activation: Activate T-cells for 24-48 hours with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in complete RPMI-1640 medium supplemented with IL-2.
-
Transduction:
-
Prepare the lentiviral vector containing the anti-BCMA CAR construct.
-
On a non-tissue culture treated plate coated with retronectin, add the desired amount of viral vector and incubate for 2-4 hours at 37°C.
-
Remove the supernatant and add the activated T-cells to the plate.
-
Centrifuge the plate at 1000 x g for 60 minutes at 32°C (spinoculation).
-
Incubate the cells overnight at 37°C.
-
-
Post-transduction Culture: Transfer the cells to a new culture vessel and continue to culture in the presence of IL-2 for expansion.
-
Efficiency Assessment: After 72 hours, determine the percentage of CAR-positive T-cells using flow cytometry with an anti-CAR antibody or a protein L-based reagent.
Variability in In Vitro Cytotoxicity Assays
Inconsistent results in cytotoxicity assays can obscure the true efficacy of ALLO-715.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Inconsistent effector-to-target (E:T) ratio. | Carefully count and plate effector (ALLO-715) and target (BCMA-positive tumor) cells to ensure accurate E:T ratios. | Reproducible and dose-dependent cytotoxicity. |
| Target cell health and confluency. | Use target cells in the logarithmic growth phase and ensure a consistent plating density. | Reduced baseline target cell death and more reliable assay window. |
| Assay incubation time. | Optimize the co-culture duration (e.g., 4, 24, 48 hours) to capture the peak cytotoxic activity. | Clearer distinction between different treatment conditions. |
| Choice of cytotoxicity assay. | Select an appropriate assay based on the experimental question (e.g., Chromium-51 release for short-term killing, luciferase-based assays for long-term viability). | More accurate and relevant data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALLO-715?
ALLO-715 is an allogeneic CAR T-cell therapy.[1][2][3][4][5] These are T-cells engineered to express a chimeric antigen receptor (CAR) that recognizes the B-cell maturation antigen (BCMA) present on the surface of multiple myeloma cells.[1][4] Upon binding to BCMA, the CAR T-cell becomes activated, leading to the targeted killing of the myeloma cell.[4] To prevent graft-versus-host disease (GvHD), the T-cell receptor alpha constant (TRAC) gene is disrupted.[2][5] Additionally, the CD52 gene is knocked out to allow for the use of an anti-CD52 monoclonal antibody (ALLO-647) for selective lymphodepletion of the patient's own immune cells, which helps the ALLO-715 cells to persist and expand.[2][3][5]
Q2: Why is a gamma-secretase inhibitor (GSI) sometimes used with ALLO-715?
A gamma-secretase inhibitor (GSI) like nirogacestat (B609584) can be used to increase the density of BCMA on the surface of multiple myeloma cells.[6] Gamma-secretase is an enzyme that cleaves and sheds BCMA from the cell surface.[7][8][9] By inhibiting this enzyme, the amount of BCMA on the tumor cell surface is increased, providing more targets for the ALLO-715 CAR T-cells and potentially enhancing their anti-tumor activity.
Q3: What are the common adverse events observed with ALLO-715 treatment?
The most common adverse events are similar to other CAR T-cell therapies and include Cytokine Release Syndrome (CRS) and neurotoxicity.[1][2][3] In clinical trials, CRS was observed in a majority of patients, with most cases being mild to moderate.[1][2][3] Neurotoxicity has also been reported but is generally less frequent and of lower severity.[2][3] Other potential side effects include infections and cytopenias.[1][3]
Q4: How can I model Cytokine Release Syndrome (CRS) in my preclinical experiments?
Modeling CRS in vitro can be achieved by co-culturing ALLO-715 cells with BCMA-positive target cells and measuring the release of key cytokines such as IL-6, IFN-γ, and TNF-α using ELISA or multiplex bead arrays. For in vivo studies, humanized mouse models (e.g., immunodeficient mice engrafted with human PBMCs or hematopoietic stem cells) are often used. After tumor engraftment and ALLO-715 administration, serum cytokine levels and clinical signs of toxicity can be monitored.
Q5: What are the key quality control checkpoints for ALLO-715 cells before starting an experiment?
Before initiating an experiment, it is crucial to perform several quality control checks:
-
Viability: Assess cell viability using a method like trypan blue exclusion or an automated cell counter. Viability should typically be above 90%.
-
CAR Expression: Confirm the percentage of CAR-positive cells via flow cytometry.
-
Identity: Verify the T-cell phenotype (e.g., CD3, CD4, CD8 expression).
-
Sterility: Test for microbial contamination (bacteria, fungi, mycoplasma).
Visualizations
Caption: ALLO-715 CAR T-cell activation and killing of a myeloma cell.
Caption: A typical in vitro cytotoxicity assay workflow.
Caption: Mechanism of a gamma-secretase inhibitor on BCMA expression.
References
- 1. ALLO-715 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Non-Conventional Allogeneic Anti-BCMA Chimeric Antigen Receptor-Based Immune Cell Therapies for Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 8. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gamma-secretase | CymitQuimica [cymitquimica.com]
WJM-715 Kinase Assay: Technical Support Center
This guide provides troubleshooting and technical support for the WJM-715 Kinase-X Assay, a luminescence-based assay designed for high-throughput screening of potential Kinase-X inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, helping you identify the cause and implement a solution.
Issue 1: An unusually high number of "hits" or false positives are observed.
-
Potential Cause 1: Direct Luciferase Inhibition. In the this compound assay, kinase activity is inversely proportional to the luminescent signal.[1][2] A test compound that directly inhibits the luciferase enzyme will reduce light output, mimicking the effect of a true Kinase-X inhibitor.[3] Studies have shown that a significant percentage of library compounds can inhibit luciferase.[4]
-
Solution: Perform a luciferase inhibition counter-screen. This involves running the assay without the Kinase-X enzyme and substrate but with the test compound and luciferase reagents.[5][6] A loss of signal in this context points to direct luciferase inhibition.[7]
-
Potential Cause 2: Compound Aggregation. At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes, leading to false-positive results.[3][8] This is a common mechanism of assay interference in high-throughput screening.[8]
-
Solution: Test for aggregation by re-running the assay with the addition of a non-ionic detergent, such as 0.01% Triton X-100.[3][5] A significant decrease in the compound's apparent potency in the presence of detergent suggests aggregation is the cause of inhibition.[3][8]
Issue 2: The luminescent signal is highly variable, or dose-response curves are steep and inconsistent.
-
Potential Cause: Compound Precipitation. Test compounds may precipitate in the assay buffer, especially at higher concentrations.[6] This can scatter light and interfere with optical measurements, leading to inconsistent results.
-
Solution: Visually inspect the assay plate for any precipitate. Ensure the final concentration of the compound solvent (e.g., DMSO) is low and consistent across all wells. Determine the kinetic solubility of your compounds in the assay buffer to ensure you are working below the limit of precipitation.
Issue 3: The baseline signal (no enzyme control) is high or increases with compound concentration.
-
Potential Cause: Compound Autoluminescence. The test compound itself may be luminescent, contributing to the signal and masking true inhibition.[6]
-
Solution: Measure the luminescence of wells containing only the assay buffer and the test compound (without any enzyme or detection reagents).[5] A signal significantly above the buffer-only background indicates autoluminescence.
Issue 4: The positive control inhibitor (this compound) shows weak or no activity.
-
Potential Cause 1: Reagent Degradation. Key reagents such as ATP, Kinase-X enzyme, or the luciferase may have degraded due to improper storage or multiple freeze-thaw cycles.[9]
-
Solution: Use fresh ATP stocks, as ATP solutions can degrade over time.[9] Aliquot the enzyme after the first use to avoid repeated freeze-thaw cycles. Verify the activity of all reagents before starting a large screen.
-
Potential Cause 2: Incorrect ATP Concentration. For ATP-competitive inhibitors like this compound, the measured IC50 value is highly dependent on the ATP concentration in the assay.[9]
-
Solution: Ensure the ATP concentration is kept consistent and is ideally near the Michaelis constant (Km) for the Kinase-X enzyme.[9] This provides a more accurate measure of the inhibitor's potency.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Kinase-X Assay?
The this compound assay is an ATP-depletion luminescence assay. Kinase-X utilizes ATP to phosphorylate a substrate.[1][10] After the kinase reaction, a luciferase-based reagent is added. The luciferase enzyme uses the remaining ATP to produce a "glow-type" luminescent signal.[2][10] Therefore, high kinase activity results in low ATP levels and a dim signal, while a potent inhibitor (like this compound) preserves ATP, leading to a bright signal.[1][11]
Q2: How can I differentiate a true Kinase-X inhibitor from an assay artifact?
To confirm a true hit, you must perform counter-screens to rule out common interference mechanisms. The flowchart below provides a logical workflow for hit validation. An ideal confirmation strategy involves using an orthogonal assay—one that measures kinase activity through a different method (e.g., fluorescence polarization or TR-FRET) and is therefore less susceptible to the same artifacts.[4][12]
Q3: What are the critical controls to include in my assay plate?
-
Negative Control (0% Inhibition): Contains all components (enzyme, substrate, ATP) but no inhibitor (vehicle only, e.g., DMSO). Represents maximum kinase activity.
-
Positive Control (100% Inhibition): Contains all components plus a known inhibitor (like this compound) at a concentration that fully blocks enzyme activity.
-
No Enzyme Control: Contains all components except the kinase. This helps identify any signal originating from compound autoluminescence or reagent contamination.[5]
Data & Protocols
Table 1: Summary of Common Assay Interferences and Diagnostic Tests
| Interference Type | Effect on Luminescence Signal | Apparent Effect on Kinase Activity | Diagnostic Test |
| Luciferase Inhibition | Decrease | False Positive (Appears as an inhibitor) | Luciferase-only counter-screen |
| Compound Aggregation | Decrease | False Positive (Appears as an inhibitor) | Test for reduced potency with 0.01% Triton X-100[5] |
| Compound Autoluminescence | Increase | False Negative (Masks true inhibition) | Measure signal of compound in buffer alone |
| ATP Contamination | Increase | False Negative (Masks true inhibition) | Test reagents and compounds for ATP contamination |
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen
This protocol determines if a test compound directly inhibits the luciferase enzyme.
-
Prepare serial dilutions of the test compound in a 384-well solid white assay plate.
-
To each well, add kinase assay buffer. Crucially, do not add Kinase-X enzyme or the kinase substrate.
-
Add an amount of ATP equivalent to the 50% consumption level of the primary assay (the expected signal window).
-
Incubate the plate at room temperature for the same duration as the primary assay's kinase reaction step.
-
Add the luminescence detection reagent (containing luciferase and luciferin) to all wells.
-
Incubate for 10 minutes to allow the signal to stabilize.
-
Read luminescence on a plate reader.
-
Interpretation: A dose-dependent decrease in luminescence indicates the compound is a luciferase inhibitor.
Protocol 2: Assay for Compound Aggregation
This protocol identifies compounds that inhibit Kinase-X through non-specific aggregation.
-
Prepare two identical 384-well assay plates with serial dilutions of the test compound.
-
Prepare two batches of kinase assay buffer:
-
Buffer A: Standard kinase assay buffer.
-
Buffer B: Standard kinase assay buffer supplemented with 0.01% Triton X-100.
-
-
Run the complete Kinase-X assay on both plates, using Buffer A for the first plate and Buffer B for the second.
-
Generate dose-response curves and calculate IC50 values for the test compound under both conditions.
-
Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.[8] Non-aggregating compounds should show minimal change in potency.[8]
Visual Guides
Caption: Workflow for the this compound Kinase-X luminescent assay.
Caption: Hypothetical signaling pathway involving Kinase-X.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reframeDB [reframedb.org]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
WJM-715 Technical Support Center: Enhancing Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges related to the bioavailability of WJM-715.
Troubleshooting Guide
This section addresses specific issues that may arise during the preclinical development of this compound.
Issue 1: High in vitro potency of this compound does not translate to in vivo efficacy.
-
Question: We've observed potent inhibition of the target pathway by this compound in our cell-based assays, but the compound shows minimal activity in our animal models. What could be the underlying cause?
-
Answer: This discrepancy is often linked to poor oral bioavailability, a common challenge for compounds with low aqueous solubility. This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Consequently, its absorption after oral administration is limited by the dissolution rate. We recommend investigating formulation strategies to enhance its solubility and dissolution.
Issue 2: High variability in pharmacokinetic (PK) data across study animals.
-
Question: Our initial PK studies with this compound show significant variability in plasma concentrations between individual animals. How can we address this?
-
Answer: High variability in exposure can stem from inconsistent dissolution of the drug in the gastrointestinal tract. Factors such as food effects (administration in fed vs. fasted state) can significantly impact the absorption of poorly soluble compounds. We recommend conducting fed vs. fasted studies to understand this effect. Additionally, developing an amorphous solid dispersion or a lipid-based formulation can help ensure more consistent and predictable absorption, thereby reducing inter-individual variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenge for the oral delivery of this compound is its low aqueous solubility. This leads to poor dissolution in the gastrointestinal fluids, which is the rate-limiting step for its absorption. This can result in low and variable oral bioavailability, limiting its therapeutic potential when administered orally.
Q2: What are the recommended starting points for formulating this compound to improve its bioavailability?
A2: We recommend exploring the following formulation strategies, starting with amorphous solid dispersions due to their proven success with BCS Class II compounds.
-
Amorphous Solid Dispersions (ASDs): Creating a dispersion of this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which enhances solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase the surface area for dissolution, leading to improved absorption.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying
-
Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP VA64, or Soluplus®).
-
Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble (e.g., acetone/methanol co-solvent).
-
Solution Preparation: Prepare a solution containing the desired ratio of this compound to polymer (e.g., 25:75 w/w).
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to a level that ensures efficient solvent evaporation without degrading the compound (e.g., 120 °C).
-
Adjust the solution feed rate and atomization gas flow to achieve a fine spray and uniform droplets.
-
Set the outlet temperature to ensure the final product is a dry powder (e.g., 50-60 °C).
-
-
Powder Collection & Analysis: Collect the resulting powder and characterize it for drug loading, amorphous nature (via XRPD), and dissolution performance (via USP II dissolution testing).
Data Presentation
Table 1: Comparative Solubility of this compound Formulations
| Formulation Type | Drug Load (%) | Solubility in FaSSIF* (µg/mL) |
| Crystalline this compound | 100 | 0.5 ± 0.1 |
| Amorphous Solid Dispersion (25% this compound in HPMC-AS) | 25 | 45.8 ± 3.2 |
| Lipid-Based Formulation (SEDDS) | 10 | 62.1 ± 4.5 |
| Nanoparticle Suspension | 90 | 25.3 ± 2.1 |
*Fasted State Simulated Intestinal Fluid
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline this compound (in 0.5% CMC) | 85 ± 25 | 4.0 | 450 ± 150 | 100 |
| Amorphous Solid Dispersion | 980 ± 210 | 1.5 | 5850 ± 950 | 1300 |
| Lipid-Based Formulation (SEDDS) | 1250 ± 300 | 1.0 | 7200 ± 1100 | 1600 |
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase A.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Logical relationship of formulation strategies for this compound.
Validation & Comparative
A Comparative Guide to TAK-715 and Other p38 MAPK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAK-715's Performance Against Alternative Kinase Inhibitors, Supported by Experimental Data.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a range of diseases. TAK-715 is a potent and selective inhibitor of p38α MAPK. This guide provides a detailed comparison of TAK-715 with other notable p38 MAPK inhibitors, including VX-745, SB203580, and SCIO-469, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency and selectivity of TAK-715 and its comparators were assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | TAK-715 IC50 (nM) | VX-745 IC50 (nM) | SB203580 IC50 (nM) | SCIO-469 IC50 (nM) |
| p38α (MAPK14) | 7.1 [1] | 10 [2][3] | 50 | 9 [4][5][6] |
| p38β (MAPK11) | 200[7] | 220[2][3] | 500 | ~90[4][6] |
| p38γ (MAPK12) | >10,000[8] | >20,000[8] | - | - |
| p38δ (MAPK13) | >10,000[8] | - | - | - |
| JNK1 | >10,000[1][8] | >1000-fold selectivity | - | >2000-fold selectivity |
| ERK1 | >10,000[1][8] | >1000-fold selectivity | - | >2000-fold selectivity |
| IKKβ | >10,000[1][8] | - | - | - |
| MEKK1 | >10,000[1][8] | - | - | - |
| TAK1 | >10,000[1][8] | - | - | - |
| LCK | - | - | >100-500-fold selectivity | - |
| GSK-3β | - | - | >100-500-fold selectivity | - |
| PKBα | - | - | >100-500-fold selectivity | - |
| Note: "-" indicates data not readily available. |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAK-715 - Biochemicals - CAT N°: 26170 [bertin-bioreagent.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide: WJM-715 vs. Osimertinib for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the hypothetical compound WJM-715 and the established third-generation EGFR inhibitor, Osimertinib (B560133). The information presented is intended to assist researchers in evaluating the potential of novel compounds in the context of existing cancer therapies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling pathway that, when dysregulated through mutations, can drive the growth and proliferation of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Targeted therapies, specifically tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of EGFR-mutated cancers.
Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR-TKI that has demonstrated significant efficacy against both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with earlier-generation TKIs.[3][4][5]
This guide introduces this compound, a hypothetical next-generation EGFR inhibitor, and compares its preclinical profile to that of Osimertinib using publicly available data and standardized experimental protocols.
Mechanism of Action
Both this compound and Osimertinib are designed to act as ATP-competitive inhibitors of the EGFR kinase domain. By binding to this domain, they block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7][8] A key feature of third-generation inhibitors like Osimertinib is their covalent binding to a cysteine residue (C797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[4][5] This covalent binding allows for high potency against mutant forms of EGFR while sparing the wild-type receptor, potentially leading to a wider therapeutic window and reduced side effects.
Signaling Pathway Overview
The EGFR signaling cascade is a complex network of protein interactions that ultimately regulate gene transcription involved in cell growth, proliferation, and survival. The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. These phosphorylated sites act as docking stations for adaptor proteins that initiate downstream signaling.
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound (hypothetical data) and Osimertinib. Lower IC50 values indicate greater potency.
Table 1: Biochemical Kinase Assay - Inhibition of EGFR Phosphorylation
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (ex19del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| This compound | 450 | 10 | 8 | 0.8 |
| Osimertinib | 493.8[9] | 12[10] | 12.92[9] | 1[10] |
Table 2: Cellular Proliferation Assay - Inhibition of Cell Growth
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | PC-9 | ex19del | 15 |
| H1975 | L858R/T790M | 10 | |
| A549 | WT | >1000 | |
| Osimertinib | PC-9 | ex19del | 23[11] |
| H1975 | L858R/T790M | 5-11[12] | |
| Calu-3 | WT | 650[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR enzyme.
Protocol:
-
Reagent Preparation : 10X stocks of recombinant EGFR (wild-type or mutant) and a suitable peptide substrate are prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA).[13] Serial dilutions of the test compounds (this compound, Osimertinib) are prepared in DMSO.
-
Enzyme and Inhibitor Pre-incubation : The EGFR enzyme is pre-incubated with the serially diluted compounds in a 384-well plate for 30 minutes at 27°C to allow for compound binding.[13]
-
Kinase Reaction Initiation : The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate to each well.[13]
-
Signal Detection : The reaction progress is monitored in real-time using a plate reader. For example, in a fluorescence-based assay, the increase in fluorescence resulting from the phosphorylation of the substrate is measured at regular intervals.[13]
-
Data Analysis : The initial reaction velocities are calculated from the linear portion of the progress curves. These velocities are then plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.[13]
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. ClinPGx [clinpgx.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Mechanism of Action of OsJMJ715, a Negative Regulator of Herbivore Resistance in Rice
Introduction:
This guide provides a comparative analysis of OsJMJ715, a RING-type E3 ubiquitin ligase in rice (Oryza sativa), and its role in mediating plant defense responses. While the initial query focused on "WJM-715," publicly available scientific literature does not identify a compound or drug with this designation. The most pertinent research points to OsJMJ715 , a gene product involved in the intricate signaling networks that govern plant-herbivore interactions. This document is intended for researchers, scientists, and professionals in plant biology and crop development, offering an objective comparison of OsJMJ715 with other plant E3 ligases and detailing the experimental validation of its function.
Comparative Analysis of Plant E3 Ubiquitin Ligases in Stress Response
The ubiquitin-proteasome system is a crucial regulatory mechanism in plants, controlling the degradation of proteins to manage growth, development, and stress responses. E3 ubiquitin ligases are key to this system as they confer substrate specificity.[1] OsJMJ715 is one of over 1,300 predicted E3 ligases in rice and plays a specific role in biotic stress.[1][2] The following table compares OsJMJ715 with other well-characterized plant E3 ligases involved in various stress signaling pathways.
| E3 Ligase | Plant Species | Type | Function in Stress Response | Known Substrate(s) | Signaling Pathway(s) |
| OsJMJ715 | Oryza sativa (Rice) | RING | Negative regulator of resistance to brown planthopper (BPH).[2] | Not yet identified | Abscisic Acid (ABA), Jasmonic Acid (JA)[2] |
| DRIP1 | Arabidopsis thaliana | RING | Negative regulator of drought response.[3] | DREB2A[3] | ABA |
| HOS1 | Arabidopsis thaliana | RING | Negative regulator of cold stress response.[4] | ICE1, CONSTANS[4] | Cold signaling, Photoperiod |
| SDIR1 | Arabidopsis thaliana | RING-H2 | Positive regulator of ABA signaling in drought stress.[4] | Not explicitly stated | ABA |
| PUB11 | Arabidopsis thaliana | U-Box | Negative regulator of drought stress response.[5] | LRR1, KIN7[5] | Stomatal closure |
| CHYR1 | Arabidopsis thaliana | RING-H2 | Positive regulator of ABA-induced stomatal closure and pathogen resistance.[3] | WRKY70[3] | ABA, Pathogen defense |
Experimental Data Summary: Validation of OsJMJ715 Function
The function of OsJMJ715 as a negative regulator of herbivore resistance was validated through gene silencing experiments. The key findings are summarized below.
| Experimental Approach | Key Finding | Quantitative Result | Reference |
| Gene Silencing (RNAi) | Silencing OsJMJ715 enhances rice resistance to brown planthopper (BPH). | Reduced BPH feeding and egg hatching rates in silenced lines. | [2] |
| Phytohormone Analysis | Silencing OsJMJ715 leads to increased levels of defense-related phytohormones upon BPH infestation. | Significant increase in Jasmonic Acid (JA), JA-Isoleucine (JA-Ile), and Abscisic Acid (ABA) levels in silenced lines compared to wild-type. | [2] |
| In Vitro Ubiquitination Assay | The RING domain of OsJMJ715 possesses E3 ligase activity. | The fusion protein MBP::715RING was able to self-ubiquitinate, while a mutant version was not. | [2] |
Experimental Protocols
In Vitro E3 Ubiquitin Ligase Activity Assay for OsJMJ715
This protocol describes the method used to validate the E3 ubiquitin ligase activity of the OsJMJ715 protein, based on its ability to self-ubiquitinate.
Objective: To determine if the RING domain of OsJMJ715 has E3 ubiquitin ligase activity.
Materials:
-
E1 activating enzyme (e.g., human UBA1)
-
E2 conjugating enzyme (e.g., human UBCH5b)
-
Ubiquitin
-
ATP
-
Purified recombinant protein: Maltose-Binding Protein fused to the OsJMJ715 RING domain (MBP::715RING)
-
Purified mutant control protein: MBP::715RING (C208S, C211S)
-
Reaction Buffer (e.g., 50mM Tris-HCl pH 7.5, 10mM MgCl2, 2mM ATP, 0.5mM DTT)
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-ubiquitin antibody or anti-MBP antibody
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the reaction buffer.
-
Incubation: Add the purified MBP::715RING fusion protein or the mutant control protein to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at 30°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Stopping the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with an appropriate antibody (e.g., anti-ubiquitin) to detect polyubiquitin (B1169507) chains, which appear as a high-molecular-weight smear or ladder of bands for the active E3 ligase.
Expected Results: A ladder of higher molecular weight bands, indicating polyubiquitination, will be observed in the lane containing the wild-type MBP::715RING but not in the lane with the mutant protein or in control lanes lacking E1, E2, or ATP.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of OsJMJ715 in Rice Defense
Caption: Proposed signaling pathway for OsJMJ715 in response to brown planthopper (BPH) infestation in rice.
Experimental Workflow for In Vitro Ubiquitination Assay
References
- 1. Silencing an E3 Ubiquitin Ligase Gene OsJMJ715 Enhances the Resistance of Rice to a Piercing-Sucking Herbivore by Activating ABA and JA Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of E3 Ubiquitin Ligases in Plant Responses to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. om.ciheam.org [om.ciheam.org]
- 5. mdpi.com [mdpi.com]
comparative analysis of WJM-715 and standard of care
A Comparative Analysis of ALLO-715 and Standard of Care for Relapsed/Refractory Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational allogeneic CAR T-cell therapy, ALLO-715, and the current standard of care regimens for the treatment of relapsed or refractory multiple myeloma (RRMM). This comparison is based on available data from clinical trials.
Overview of Therapies
ALLO-715 is an allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting the B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[1][2] Being allogeneic, ALLO-715 is derived from healthy donor T-cells, offering the potential for an "off-the-shelf" treatment that can be administered to patients without the need for individualized manufacturing from the patient's own cells.[3] The therapy involves genetic modification of the donor T-cells to express a CAR that recognizes BCMA, alongside disruption of the T-cell receptor alpha constant (TRAC) gene to prevent graft-versus-host disease (GvHD) and the CD52 gene to allow for the use of an anti-CD52 monoclonal antibody (ALLO-647) for selective lymphodepletion.[4][5]
Standard of Care (SoC) for RRMM typically involves combination therapies, often triplet regimens, that include proteasome inhibitors (PIs), immunomodulatory drugs (IMiDs), and anti-CD38 monoclonal antibodies.[6] Commonly used regimens for patients who have received at least one prior therapy include:
-
Pomalidomide (B1683931), Bortezomib, and Dexamethasone (B1670325) (PVd)
-
Daratumumab, Pomalidomide, and Dexamethasone (DPd)
-
Carfilzomib (B1684676), Lenalidomide (B1683929), and Dexamethasone (KRd)
The choice of regimen depends on factors such as prior treatments, patient fitness, and local drug availability.
Comparative Efficacy Data
The following tables summarize the efficacy data from clinical trials of ALLO-715 and standard of care regimens. It is important to note that these are not from head-to-head comparative trials, and patient populations may vary across studies.
Table 1: Efficacy of ALLO-715 in the UNIVERSAL Trial
| Endpoint | Result (at 320 x 10⁶ CAR+ T-cell dose with FCA lymphodepletion) |
| Overall Response Rate (ORR) | 70.8%[7] |
| Very Good Partial Response (VGPR) or better | 45.8%[7] |
| Complete Response (CR) / Stringent CR (sCR) | 25%[7] |
| Median Duration of Response (mDoR) | 8.3 months[7] |
Table 2: Efficacy of Standard of Care Regimens
| Regimen | Trial | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or better | Median Progression-Free Survival (PFS) |
| PVd | OPTIMISMM | 86% | 50% (sCR+CR+VGPR) | 13.7 months[8] |
| DPd | Phase 1b (MMY1001) | Not Reported | Not Reported | Not Reported |
| KRd | Phase 1/2 | Not Reported | 62% (≥nCR) | 24-month estimate: 92%[9] |
Comparative Safety Data
The safety profiles of ALLO-715 and standard of care regimens are distinct, reflecting their different mechanisms of action.
Table 3: Key Adverse Events for ALLO-715 (UNIVERSAL Trial)
| Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |
| Cytokine Release Syndrome (CRS) | 55.8%[3] | 2.3%[3] |
| Neurotoxicity | 14%[10] | 0% |
| Infections | 53.5%[3] | 23.3%[3] |
| Neutropenia | Not specified | 70% (with PVd)[8] |
| Thrombocytopenia | Not specified | Not specified |
| Anemia | Not specified | Not specified |
| Graft-versus-Host Disease (GvHD) | 0% [11] | 0% |
Table 4: Common Grade ≥3 Adverse Events for Standard of Care Regimens
| Adverse Event | PVd (OPTIMISMM)[8] | DPd (MMY1001) | KRd (Phase 1/2)[9] |
| Neutropenia | 70% | Not specified | 17% |
| Thrombocytopenia | Not specified | Not specified | 17% |
| Anemia | Not specified | Not specified | 21% |
| Leukopenia | 36% | Not specified | Not specified |
| Lymphopenia | 20% | Not specified | Not specified |
| Deep Vein Thrombosis | 10% | Not specified | Not specified |
| Peripheral Neuropathy | No significant neuropathy reported | Not specified | 23% (Grade 1/2) |
Signaling Pathways and Mechanisms of Action
ALLO-715: BCMA-Targeted CAR T-Cell Therapy
ALLO-715 functions by recognizing and binding to BCMA on the surface of myeloma cells. This binding activates the CAR T-cell, leading to the targeted killing of the cancer cell.
Caption: Mechanism of ALLO-715 action on a multiple myeloma cell.
Standard of Care: Multi-pronged Attack
Standard of care regimens utilize drugs with different mechanisms to attack myeloma cells from multiple angles:
-
Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib): Block the proteasome, leading to an accumulation of toxic proteins within the myeloma cell and inducing apoptosis.
-
Immunomodulatory Drugs (e.g., Pomalidomide, Lenalidomide): Have complex mechanisms that include direct anti-myeloma effects and enhancement of the patient's own immune response against the cancer cells.
-
Anti-CD38 Monoclonal Antibodies (e.g., Daratumumab): Bind to the CD38 protein on myeloma cells, leading to their destruction through various immune-mediated mechanisms.
Experimental Protocols
ALLO-715: UNIVERSAL Trial (NCT04093596)
The UNIVERSAL trial is a Phase 1, multicenter, open-label study evaluating the safety and efficacy of ALLO-715 in adults with RRMM who have received at least three prior lines of therapy.[4][12]
Caption: High-level workflow of the UNIVERSAL clinical trial.
Key Methodologies:
-
Lymphodepletion: Patients receive a conditioning regimen of fludarabine, cyclophosphamide, and ALLO-647 to deplete host lymphocytes before ALLO-715 infusion.[4]
-
Dose Escalation: The trial design includes cohorts receiving escalating doses of ALLO-715 to determine the optimal and maximum tolerated dose.[5][12]
-
Endpoints: The primary endpoints are safety and tolerability, while secondary endpoints include overall response rate, duration of response, and progression-free survival.[2]
Standard of Care Regimens: Representative Trial Designs
PVd (OPTIMISMM Trial - NCT01734928): A Phase 3, randomized, open-label trial comparing PVd to Vd in patients with RRMM who had received one to three prior regimens, including lenalidomide.[13]
-
Treatment Cycles: 21-day cycles.
-
Dosing: Pomalidomide (4 mg orally, days 1-14), Bortezomib (1.3 mg/m², days 1, 4, 8, 11 for cycles 1-8; days 1 and 8 for subsequent cycles), Dexamethasone (20 mg orally on days of and after bortezomib).[13]
DPd (Phase 1b MMY1001 Trial - NCT01998971):
-
Treatment Cycles: 28-day cycles.
-
Dosing: Daratumumab (16 mg/kg IV weekly for cycles 1-2, every 2 weeks for cycles 3-6, then every 4 weeks), Pomalidomide (4 mg orally, days 1-21), Dexamethasone (40 mg weekly).[14]
KRd (Phase 1/2 Trial - NCT01029054): For newly diagnosed multiple myeloma, but regimens are often adapted for relapsed/refractory settings.[9]
-
Treatment Cycles: 28-day cycles.
-
Dosing: Carfilzomib (escalating doses up to 36 mg/m² on days 1, 2, 8, 9, 15, 16), Lenalidomide (25 mg orally, days 1-21), Dexamethasone (40 mg weekly).[9][15]
Conclusion
ALLO-715 represents a novel, "off-the-shelf" allogeneic CAR T-cell therapy that has demonstrated promising efficacy and a manageable safety profile in heavily pretreated RRMM patients. The key differentiating adverse events are CRS and neurotoxicity, which are characteristic of CAR T-cell therapies, while GvHD has not been observed.
Standard of care triplet regimens remain highly effective options for RRMM, with extensive clinical experience. Their toxicity profiles are generally well-understood and manageable, primarily consisting of myelosuppression and, for some agents, peripheral neuropathy.
A direct comparison is limited by the lack of head-to-head trials. However, the available data suggest that ALLO-715 could be a valuable therapeutic option for patients with RRMM, particularly those who have exhausted other available therapies. Further investigation, including comparative trials, will be crucial to definitively establish the relative positioning of ALLO-715 in the evolving treatment landscape of multiple myeloma.
References
- 1. BCMA CAR T cells: the winding path to success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALLO-715 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. News: Clinical Trial Update: Encouraging Safety and Efficacy Data From Phase 1 TALEN Trial in Multiple Myeloma - CRISPR Medicine [crisprmedicinenews.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Non-Conventional Allogeneic Anti-BCMA Chimeric Antigen Receptor-Based Immune Cell Therapies for Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relapsed and Refractory Multiple Myeloma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. staging.allogene.com [staging.allogene.com]
- 8. Pomalidomide, bortezomib, and dexamethasone for patients with relapsed lenalidomide-refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1/2 study of carfilzomib in combination with lenalidomide and low-dose dexamethasone as a frontline treatment for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. network.nmdp.org [network.nmdp.org]
- 11. ALLO-715, an Allogeneic Anti-BCMA CAR T-Cell Therapy, for Relapsed/Refractory Multiple Myeloma: Results from UNIVERSAL [jhoponline.com]
- 12. Safety and Efficacy of ALLO-715 BCMA Allogenic CAR T Cells in in Adults With Relapsed or Refractory Multiple Myeloma (UNIVERSAL) [clin.larvol.com]
- 13. researchgate.net [researchgate.net]
- 14. Daratumumab plus pomalidomide and dexamethasone in relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Unraveling "WJM-715": A Case of Mistaken Identity in Scientific Databases
Efforts to compile a comprehensive comparison guide for the target engagement of a compound identified as "WJM-715" have hit a significant roadblock: the identifier does not correspond to any known biological molecule in publicly available scientific and pharmaceutical databases. Extensive searches for "this compound" in the context of biological activity, drug development, or scientific research have failed to yield any relevant results.
Initial investigations into the query "this compound" led to unrelated findings, including technical specifications for a watch movement and an archery target stand. Subsequent, broader searches for "this compound biological activity," "this compound drug," and "this compound research" also proved fruitless in identifying a specific research compound with this designation.
Several potential, albeit unlikely, interpretations of the query were explored:
-
A typographical error for "AM-715": One possibility is that "this compound" is a mistyped reference to "AM-715," a quinolone antibiotic and an analog of nalidixic acid known for its antibacterial properties.[1] However, without further clarification, proceeding with this assumption would be speculative.
-
A historical or colloquial reference: The number "714" is historically associated with Methaqualone (brand name Quaalude), a central nervous system depressant, which was stamped with "Lemmon 714".[2][3] It is conceivable, though improbable for a modern research context, that "this compound" is a misremembered or coded reference to this or a related compound.
-
An internal or pre-clinical designation: It is possible that "this compound" is a very early-stage, internal compound code from a private research institution that has not yet been disclosed in public literature. In such cases, no external data would be available.
-
A non-biological identifier: The search results also included a batch number for a recalled pharmaceutical product ("BLM715A") and university course codes ("LEAD 715," "PSY 715").[4][5] This highlights the possibility that the identifier is not related to a specific molecular entity.
Without a clear and accurate identifier for the compound of interest, it is not possible to generate the requested "Comparison Guide" on target engagement. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways—are all contingent on the availability of specific scientific data associated with a known molecule.
To proceed, clarification on the precise identity of the compound is essential. Researchers, scientists, and drug development professionals are encouraged to verify the compound's designation and provide any alternative identifiers or contextual information that could aid in its accurate identification.
References
- 1. In vitro antibacterial activity of AM-715, a new nalidixic acid analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What are Quaaludes, and how do they work? | PBS News [pbs.org]
- 4. LEAD 715. Mixed Methods Research for Leadership Studies - [catalog.jmu.edu]
- 5. PSY 715 at John Jay - 50 Reviews & Ratings, Spring 2026 professors [coursicle.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of the p38 MAPK Inhibitor TAK-715
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAK-715's Performance Against Alternative Kinase Inhibitors, Supported by Experimental Data.
In the quest for targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This guide provides a comprehensive analysis of the cross-reactivity profile of TAK-715, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). Through a detailed examination of its interactions across the kinome and a comparison with other notable p38 MAPK inhibitors, this document serves as a valuable resource for researchers in drug discovery and development.
Executive Summary
TAK-715 is a potent inhibitor of p38α MAPK with high selectivity over other p38 isoforms and related MAP kinases. However, extensive kinome profiling reveals significant cross-reactivity with Casein Kinase 1 delta and epsilon (CK1δ/ε), leading to the inhibition of Wnt/β-catenin signaling. This off-target activity distinguishes it from other p38 MAPK inhibitors such as VX-745 and SB203580, which exhibit different selectivity profiles. Understanding these nuances is crucial for the design of experiments and the interpretation of results involving these compounds.
Comparative Selectivity Profile of p38 MAPK Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of TAK-715 and selected alternative p38 MAPK inhibitors against a panel of kinases. Lower values indicate higher potency.
| Target | TAK-715 (IC50 nM) | VX-745 (IC50 nM) | SB203580 (IC50 nM) | Doramapimod (BIRB 796) (IC50 nM) |
| p38α (MAPK14) | 7.1 | 10 | 50 | 38 |
| p38β (MAPK11) | 200 | 220 | 500 | 65 |
| p38γ (MAPK12) | >10,000 | No Inhibition | >10,000 | 200 |
| p38δ (MAPK13) | >10,000 | No Inhibition | >10,000 | 520 |
| CK1δ | Potent Inhibition | - | - | - |
| CK1ε | Potent Inhibition | - | - | - |
| JNK1 | >10,000 | >20,000 | >10,000 | >10,000 |
| ERK1 | >10,000 | >20,000 | >10,000 | >10,000 |
| B-Raf | - | - | - | 83 |
| Abl | - | - | - | 14,600 |
Data compiled from publicly available sources. "-" indicates data not available.
KINOMEscan Profile of TAK-715
To provide a broader view of TAK-715's selectivity, data from a KINOMEscan™ assay is presented. This competition binding assay measures the interaction of a compound with a large panel of kinases. The results are reported as percent of control, where a lower percentage indicates stronger binding.
| Kinase Target | Percent of Control (@ 10 µM) |
| MAPK14 (p38α) | <1% |
| CSNK1D (CK1δ) | <10% |
| CSNK1E (CK1ε) | <10% |
| Other significant hits | Various |
This data confirms the high-affinity binding of TAK-715 to p38α and reveals its significant interaction with CK1δ and CK1ε.[1]
Signaling Pathway Interactions
The cross-reactivity of TAK-715 has important implications for its effects on cellular signaling pathways. While its primary activity is the inhibition of the p38 MAPK pathway, its interaction with CK1δ/ε leads to the modulation of the Wnt/β-catenin signaling cascade.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3][4][5] TAK-715 effectively blocks this pathway by inhibiting p38α.
Caption: The p38 MAPK signaling cascade and the point of inhibition by TAK-715.
Wnt/β-catenin Signaling Pathway: Off-Target Effect
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[6][7] Casein Kinase 1 (CK1) is a key component of the β-catenin destruction complex. By inhibiting CK1δ/ε, TAK-715 can inadvertently affect this pathway, an important consideration when interpreting experimental outcomes.[8]
Caption: The Wnt/β-catenin pathway, highlighting TAK-715's off-target inhibition of CK1δ/ε.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are outlines of key assays used to generate the data in this guide.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the potency of an inhibitor against a purified kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., TAK-715) are added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP). The concentration of ATP is a critical parameter and is often kept at or near the Michaelis constant (Km) for each kinase to ensure accurate and comparable IC50 values.[9]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This is commonly done using methods such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug within a cellular context.[2] The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.
Objective: To confirm that a compound binds to its intended target in intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the percentage of soluble target protein against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The comprehensive cross-reactivity analysis of TAK-715 reveals it to be a potent and selective inhibitor of p38α MAPK. However, its significant off-target activity against CK1δ/ε, leading to the inhibition of the Wnt/β-catenin signaling pathway, is a critical characteristic that differentiates it from other p38 MAPK inhibitors. Researchers utilizing TAK-715 should be cognizant of this polypharmacology to accurately interpret their findings. This guide underscores the importance of extensive selectivity profiling in the preclinical evaluation of kinase inhibitors to ensure the development of safe and effective targeted therapies.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro kinase assay [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In vitro kinase assay [bio-protocol.org]
- 6. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Independent Verification of ALLO-715: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ALLO-715, an allogeneic CAR T-cell therapy, with other approved and investigational treatments for relapsed/refractory multiple myeloma. The information is based on publicly available clinical trial data and is intended to assist in the independent verification of ALLO-715's performance.
Executive Summary
ALLO-715 is a first-in-class, allogeneic, anti-B-cell maturation antigen (BCMA) chimeric antigen receptor (CAR) T-cell therapy.[1] It is currently being investigated in the Phase 1 UNIVERSAL trial for the treatment of adult patients with relapsed/refractory multiple myeloma.[2][3][4] As an allogeneic, or "off-the-shelf," therapy, ALLO-715 has the potential to overcome some of the logistical challenges associated with autologous CAR T-cell therapies, which are manufactured on a per-patient basis. This guide compares the efficacy and safety of ALLO-715 with two FDA-approved autologous BCMA CAR T-cell therapies, Abecma® (idecabtagene vicleucel) and Carvykti® (ciltacabtagene autoleucel), as well as other emerging therapies.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of ALLO-715 and its comparators.
Table 1: Efficacy of BCMA-Targeted CAR T-Cell Therapies in Relapsed/Refractory Multiple Myeloma
| Therapy (Trial) | Target(s) | N | Overall Response Rate (ORR) | Stringent Complete Response (sCR) / Complete Response (CR) Rate | Very Good Partial Response (VGPR) or Better Rate | Median Duration of Response (mDOR) |
| ALLO-715 (UNIVERSAL) [1] | BCMA | 24 | 70.8% | 25% (CR/sCR) | 45.8% | 8.3 months |
| Abecma® (KarMMa) [5][6] | BCMA | 128 | 73% | 33% (CR) | 52% | 10.7 months |
| Carvykti® (CARTITUDE-1) [7] | BCMA | 97 | 98% | 83% (sCR) | 93% | 21.8 months |
| GC012F/AZD0120 [8] | BCMA/CD19 | 30 | 100% | 97% (sCR) | 100% | Not Reached |
Table 2: Safety Profile of BCMA-Targeted CAR T-Cell Therapies
| Therapy (Trial) | Any Grade Cytokine Release Syndrome (CRS) | Grade ≥3 CRS | Any Grade Neurotoxicity (ICANS) | Grade ≥3 Neurotoxicity (ICANS) |
| ALLO-715 (UNIVERSAL) [1] | 55.8% | 2.3% | 14% | 0% |
| Abecma® (KarMMa) [6] | 84% | 6% | 18% | 3% |
| Carvykti® (CARTITUDE-1) [9] | 95% | 5% | 21% | 9% |
| GC012F/AZD0120 [8] | 33% | 0% | 0% | 0% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the clinical trials of BCMA CAR T-cell therapies.
Patient Eligibility and Enrollment
-
Inclusion Criteria: Patients enrolled in these trials typically have relapsed or refractory multiple myeloma and have received multiple prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[2][4] Patients are required to have measurable disease as per the International Myeloma Working Group (IMWG) criteria.[4][10]
-
Exclusion Criteria: Common exclusion criteria include a history of allogeneic stem cell transplant, prior treatment with any gene therapy or genetically modified cell therapy, and active central nervous system involvement of myeloma.[2][4]
Lymphodepleting Chemotherapy
Prior to CAR T-cell infusion, patients undergo a lymphodepleting chemotherapy regimen to create a favorable environment for the CAR T-cells to expand and persist.
-
Abecma® and Carvykti®: The standard lymphodepletion regimen consists of cyclophosphamide (B585) 300 mg/m² intravenously (IV) and fludarabine (B1672870) 30 mg/m² IV daily for 3 days.[11][12] The CAR T-cell infusion is administered 2 to 4 days after the completion of lymphodepleting chemotherapy.[11][13]
-
ALLO-715: The UNIVERSAL trial evaluated a lymphodepletion regimen containing fludarabine, cyclophosphamide, and ALLO-647, an anti-CD52 monoclonal antibody.[1]
CAR T-Cell Infusion
-
Dosage:
-
ALLO-715: The UNIVERSAL trial evaluated escalating doses, with data reported for the 320 x 10⁶ CAR+ T cells dose.[1]
-
Abecma®: The recommended dose range is 300 to 510 x 10⁶ CAR-positive T cells.[6][14]
-
Carvykti®: The recommended dose range is 0.5-1.0×10⁶ CAR-positive viable T cells per kg of body weight, with a maximum dose of 1×10⁸ CAR-positive viable T cells per single infusion.[11][15]
-
-
Administration: CAR T-cells are administered as a single intravenous infusion.[6][15] The patient's identity must be confirmed to match the product information for autologous therapies.[6][15]
Efficacy Assessment
-
Response Criteria: Disease response is assessed according to the International Myeloma Working Group (IMWG) consensus criteria.[5][10] This involves monitoring serum and urine M-protein levels, serum free light chain ratios, and bone marrow plasma cell percentage.[10][16]
-
Minimal Residual Disease (MRD) Assessment: MRD negativity is a key endpoint and is assessed in bone marrow aspirates using next-generation sequencing (NGS) or next-generation flow cytometry (NGF) with a sensitivity of at least 1 in 10⁵ cells.[2][5][17]
Safety Assessment
-
Cytokine Release Syndrome (CRS) Grading: CRS is a common toxicity and is graded based on the severity of symptoms such as fever, hypotension, and hypoxia. The Penn grading scale is a commonly used system for grading CRS associated with CAR T-cell therapy.[18][19]
-
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) Grading: Neurologic toxicities are also monitored and graded based on the severity of symptoms such as confusion, aphasia, and seizures.
Visualizations
BCMA CAR T-Cell Signaling Pathway
The following diagram illustrates the signaling cascade initiated upon the binding of a BCMA-directed CAR T-cell to a myeloma cell.
References
- 1. Allogeneic BCMA-targeting CAR T cells in relapsed/refractory multiple myeloma: phase 1 UNIVERSAL trial interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Residual Disease in Patients With Multiple Myeloma Using IMWG Flow Cytometry Criteria - The ASCO Post [ascopost.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety and Efficacy of ALLO-715 BCMA Allogenic CAR T Cells in in Adults With Relapsed or Refractory Multiple Myeloma (UNIVERSAL) | Clinical Research Trial Listing [centerwatch.com]
- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. Beyond BCMA: the next wave of CAR T cell therapy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Ciltacabtagene Autoleucel (Carvykti) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 10. myeloma.org [myeloma.org]
- 11. CARVYKTI - Dosage and Administration [jnjmedicalconnect.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Carvykti (ciltacabtagene autoleucel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. fda.gov [fda.gov]
- 15. jnjlabels.com [jnjlabels.com]
- 16. International Myeloma Working Group consensus criteria for response and minimal residual disease assessment in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Grading of cytokine release syndrome associated with the CAR T cell therapy tisagenlecleucel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
WJM-715 vs. CRISPR Knockdown: A Comparative Guide to Targeted Protein Reduction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional genomics and drug discovery, the ability to precisely modulate the levels of a target protein is paramount. Two powerful and distinct technologies have emerged as frontline methods for achieving this: small molecule-induced targeted protein degradation and CRISPR-mediated transcriptional repression (CRISPR knockdown or CRISPRi). This guide provides an objective comparison of a representative targeted protein degrader, WJM-715, and the CRISPR knockdown system, supported by experimental data and detailed protocols to inform the selection of the most appropriate technique for specific research applications.
While "this compound" is used here as a representative placeholder for a novel small-molecule protein degrader, the principles and data presented are based on well-characterized classes of protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
At a Glance: this compound vs. CRISPR Knockdown
| Feature | This compound (Targeted Protein Degrader) | CRISPR Knockdown (CRISPRi) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of the target protein.[1][2] | Transcriptional: A catalytically inactive Cas9 (dCas9) fused to a repressor domain blocks transcription of the target gene.[3] |
| Target Molecule | Protein | DNA (gene promoter/enhancer) |
| Mode of Action | Catalytic: One molecule of this compound can induce the degradation of multiple target protein molecules.[4] | Stoichiometric: One dCas9-sgRNA complex represses one gene copy. |
| Speed of Onset | Rapid, with protein degradation often observed within hours.[5] | Slower, as it depends on the natural turnover of the existing protein pool after transcription is halted. |
| Duration of Effect | Reversible and dependent on compound exposure. Protein levels can be restored upon washout of this compound. | Can be stable and long-term, especially with lentiviral delivery of the CRISPRi components.[5] |
| Reversibility | Highly reversible by withdrawing the compound. | Can be reversible, but typically requires more complex systems (e.g., inducible expression of dCas9 or sgRNA). |
| Delivery Method | Small molecule, cell-permeable. | Requires transfection or viral transduction to deliver dCas9 and single-guide RNA (sgRNA). |
| Potential Off-Targets | Degradation of unintended proteins due to promiscuous binding of the degrader.[6] | dCas9 binding to unintended genomic loci, leading to transcriptional repression of non-target genes.[7] |
Quantitative Performance Data
The following tables summarize representative quantitative data for the efficacy and specificity of targeted protein degraders and CRISPRi.
Table 1: On-Target Efficacy
| Parameter | This compound (e.g., ARV-110 for AR) | CRISPR Knockdown (e.g., for KRAS) |
| Typical Knockdown Efficiency | >95% protein degradation[8] | >90% reduction in mRNA and protein levels[9] |
| DC50 / IC50 | Low nanomolar range (e.g., ~1 nM for ARV-110)[8] | Not applicable |
| Time to Max Effect | 4-24 hours[5] | 48-72 hours |
Table 2: Off-Target Effects
| Parameter | This compound (Targeted Protein Degrader) | CRISPR Knockdown (CRISPRi) |
| Primary Off-Target Type | Degradation of unintended proteins | Transcriptional repression of unintended genes |
| Assessment Method | Proteomics (e.g., mass spectrometry)[6][10] | Transcriptomics (e.g., RNA-seq) and ChIP-seq[7] |
| Reported Off-Targets | Can vary; global proteomics is necessary for comprehensive profiling. For example, some CRBN-based PROTACs can degrade GSPT1.[11] | Can be minimal with well-designed sgRNAs. However, off-target binding of dCas9-KRAB can occur.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for this compound, a representative PROTAC.
Caption: Mechanism of action for CRISPRi-mediated knockdown.
Caption: Comparative experimental workflows.
Experimental Protocols
Below are detailed protocols for inducing protein reduction using a PROTAC targeting BRD4 and CRISPRi for knocking down KRAS.
Protocol 1: this compound (PROTAC-mediated) Degradation of BRD4
This protocol is based on established methods for evaluating BRD4-targeting PROTACs.[12][13][14]
1. Cell Culture and Seeding:
- Culture a human cell line known to express BRD4 (e.g., HeLa or 22Rv1) in appropriate complete growth medium.
- Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvest.
2. PROTAC Treatment:
- Prepare a stock solution of the BRD4-targeting PROTAC (e.g., 10 mM in DMSO).
- On the day of treatment, prepare serial dilutions of the PROTAC in complete growth medium to achieve final concentrations ranging from 1 nM to 10 µM.
- Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration.
- Aspirate the medium from the cells and replace it with the PROTAC-containing or vehicle control medium.
- Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
3. Cell Lysis:
- After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
4. Western Blot Analysis:
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Quantify band intensities to determine the extent of BRD4 degradation relative to the loading control and vehicle-treated samples.
Protocol 2: CRISPRi-mediated Knockdown of KRAS
This protocol is adapted from studies performing CRISPR/Cas9-mediated knockdown of KRAS.[9][15]
1. sgRNA Design and Cloning:
- Design sgRNAs targeting the promoter region of the KRAS gene using a suitable online tool (e.g., CHOPCHOP). Select sgRNAs with high predicted on-target efficiency and low off-target scores.
- Synthesize and anneal complementary oligonucleotides for the selected sgRNA sequences.
- Clone the annealed oligos into a suitable sgRNA expression vector (e.g., lentiGuide-Puro).
2. Lentivirus Production and Transduction:
- Co-transfect HEK293T cells with the sgRNA expression plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) to produce lentiviral particles.
- Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
- Transduce the target cancer cell line (e.g., A549, which has a KRAS mutation) with the lentivirus expressing dCas9-KRAB and the KRAS-targeting sgRNA. A non-targeting sgRNA should be used as a control.
3. Selection and Expansion:
- Select transduced cells using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line with integrated CRISPRi components.
- Expand the stable cell line for subsequent experiments.
4. Validation of Knockdown:
- Quantitative Real-Time PCR (qRT-PCR):
- Isolate total RNA from the stable cell line.
- Synthesize cDNA using reverse transcriptase.
- Perform qRT-PCR using primers specific for KRAS and a housekeeping gene (e.g., GAPDH or ACTB) to quantify the reduction in KRAS mRNA levels.
- Western Blot Analysis:
- Lyse the cells and quantify protein concentration as described in Protocol 1.
- Perform Western blotting using a primary antibody against KRAS and a loading control to confirm the reduction in KRAS protein levels.
Conclusion
Both this compound (representing targeted protein degraders) and CRISPR knockdown are powerful technologies for reducing the levels of a target protein, each with a distinct set of advantages and limitations.
Choose this compound (Targeted Protein Degrader) when:
-
Rapid and transient protein knockdown is required.
-
The goal is to model the effect of a small molecule therapeutic.
-
The target protein has a long half-life, making mRNA-level knockdown slow to manifest at the protein level.
-
A reversible effect is desired to study the consequences of protein restoration.
Choose CRISPR Knockdown when:
-
Stable and long-term protein reduction is needed.
-
Genetic perturbation is the desired modality.
-
High specificity at the genomic level is critical.
-
Simultaneous knockdown of multiple genes is required.
The optimal choice of technology will ultimately depend on the specific biological question, the nature of the target protein, and the desired experimental outcomes. A thorough understanding of the mechanisms, performance characteristics, and experimental considerations outlined in this guide will enable researchers to make an informed decision and effectively harness these transformative technologies.
References
- 1. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Specific Epigenome Editing by CRISPR/Cas9 Repressors for Silencing of Distal Regulatory Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of WJM-715: A Guide to Safe Laboratory Practices
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. While a specific Safety Data Sheet (SDS) for the compound designated as WJM-715 is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal. The following procedures are based on established best practices for managing chemical waste in a laboratory setting.
It is critical to note that without specific data on the physical, chemical, and toxicological properties of this compound, a definitive disposal protocol cannot be provided. Researchers must consult their institution's Environmental Health and Safety (EHS) office and provide them with all available information on the compound.
Prioritizing Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This serves as the first line of defense against potential exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood |
Step-by-Step Disposal Protocol for this compound
The following workflow outlines the necessary steps for the proper disposal of this compound waste. Adherence to this process is crucial for maintaining a safe laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
Key Experimental Protocols and Considerations
While specific experimental protocols for this compound are not available, the following general procedures are critical for the safe management of any research chemical:
-
Waste Characterization: If possible, and without creating additional hazards, basic characterization of the waste (e.g., pH of aqueous solutions) can assist EHS in determining the appropriate disposal route.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated. The appropriate decontamination solution will depend on the chemical nature of this compound. If unknown, a general-purpose laboratory detergent followed by a rinse with an appropriate solvent (e.g., 70% ethanol, where compatible) is a common practice.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a spill without understanding the hazards of the material. A general spill kit containing absorbent materials should be readily available.
Logical Framework for Safe Chemical Disposal
The decision-making process for chemical disposal should follow a clear, logical progression to ensure safety and compliance.
Protocol for Handling Unidentified Chemicals: A Safety First Approach
A search for the chemical "WJM-715" did not yield a recognized substance with established safety protocols. This indicates that "this compound" may be a novel compound, an internal laboratory code, or a misidentified substance. Handling a chemical without a specific Safety Data Sheet (SDS) requires a comprehensive risk assessment and adherence to stringent safety protocols. The following guide provides a procedural framework for researchers, scientists, and drug development professionals when faced with handling an unknown or uncharacterized chemical.
The cornerstone of laboratory safety is the development and adherence to a Standard Operating Procedure (SOP) for any work involving hazardous materials.[1] An SOP for an unknown substance should be exceptionally detailed, outlining every step from preparation to disposal, including engineering controls and personal protective equipment (PPE).[1][2]
Risk Assessment for Unknown Chemicals
Before any handling of an uncharacterized substance, a thorough risk assessment is mandatory.[3][4][5] This process involves evaluating the potential physical and health hazards associated with the chemical and the procedures in which it will be used.[6]
Experimental Protocol: Hazard Evaluation and Risk Assessment
-
Information Gathering:
-
Review all available data on the chemical, including its synthesis pathway, potential byproducts, and any analogous structures with known toxicities.
-
Consult with experienced chemists or safety professionals to evaluate potential hazards.[4]
-
-
Hazard Identification:
-
Exposure Assessment:
-
Determine the quantity of the substance to be used and the duration of the handling procedures.
-
Identify all tasks where exposure could occur, such as weighing, mixing, and transferring.[7]
-
-
Control Measures:
-
Implement the hierarchy of controls, prioritizing engineering and administrative controls over personal protective equipment.
-
Engineering Controls: Whenever possible, handle the substance in a certified chemical fume hood or glove box.[8]
-
Administrative Controls: Develop and strictly follow a detailed SOP. Prohibit working alone with hazardous chemicals.[6]
-
Personal Protective Equipment (PPE): Select PPE based on the highest level of potential hazard.[9]
-
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical when handling a substance with unknown properties. The following table summarizes the recommended PPE for handling an uncharacterized chemical like "this compound".
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards.[10] A face shield worn over safety glasses is required when there is a risk of explosion or significant splash hazard.[10][11] | Protects against chemical splashes, vapors, and flying particles. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile base layer with a more robust glove like neoprene or butyl rubber on top).[12] Consult glove manufacturer's compatibility charts for the chemical class if known.[10][13] | Prevents skin contact and absorption of the chemical. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over clothing made of natural fibers (e.g., cotton).[10] For larger quantities or higher risk procedures, chemical-resistant aprons or coveralls should be used.[11][14] | Protects the skin from splashes and contamination. |
| Respiratory Protection | If there is a risk of inhaling dust, aerosols, or vapors, a respirator is required. The type of respirator (e.g., N95 for particulates, or a full-face respirator with appropriate cartridges for vapors) must be determined by a risk assessment.[10][11][14] Annual fit testing and training are necessary for respirator use.[10] | Prevents inhalation of hazardous airborne substances. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material.[10] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Handling Procedures:
-
Always handle "this compound" in a designated area, such as a chemical fume hood, to minimize exposure.[8]
-
Keep all containers of the substance tightly closed when not in use.[15]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]
-
Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[6]
Disposal Plan:
-
All waste contaminated with "this compound" should be considered hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Caption: Workflow for the safe handling of an unidentified chemical.
References
- 1. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. Chemical Standard Operating Procedures | Facilities Development and Operations [sjsu.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. intersolia.com [intersolia.com]
- 6. lsu.edu [lsu.edu]
- 7. hazchemsafety.com [hazchemsafety.com]
- 8. juniata.edu [juniata.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. trimaco.com [trimaco.com]
- 12. safeopedia.com [safeopedia.com]
- 13. allanchem.com [allanchem.com]
- 14. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 15. afd.calpoly.edu [afd.calpoly.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
